Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate
Beschreibung
Eigenschaften
CAS-Nummer |
1501-72-0 |
|---|---|
Molekularformel |
C18H22N2O5 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
diethyl 2-(3-oxo-4H-quinoxalin-2-yl)hexanedioate |
InChI |
InChI=1S/C18H22N2O5/c1-3-24-15(21)11-7-8-12(18(23)25-4-2)16-17(22)20-14-10-6-5-9-13(14)19-16/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
QTQDWCWYFOBWEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCC(C1=NC2=CC=CC=C2NC1=O)C(=O)OCC |
Herkunft des Produkts |
United States |
In-Depth Technical Guide: Chemical Structure, Properties, and Synthesis of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate
Executive Summary
Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate (CAS: 1501-72-0)[1] is a highly specialized heterocyclic intermediate that merges the privileged 3-oxo-3,4-dihydroquinoxaline pharmacophore with a flexible, lipophilic diethyl hexanedioate (diethyl adipate) side chain. This compound serves as a critical building block in advanced medicinal chemistry, particularly in the development of antimicrobial agents and anticoagulants. This whitepaper provides a comprehensive analysis of its structural properties, pharmacological relevance, and a self-validating synthetic protocol designed for high-yield regiocontrol.
Part 1: Chemical Identity & Physical Properties
The molecular architecture of this compound is defined by two distinct domains:
-
The Quinoxalin-2(1H)-one Core: A bicyclic system featuring a benzene ring fused to a pyrazine ring. The lactam moiety (3-oxo-3,4-dihydro) provides critical hydrogen bond donor (NH) and acceptor (C=O) sites, which are essential for target protein intercalation[2].
-
The Diethyl Hexanedioate Moiety: Attached at the C2 position of the quinoxaline ring, this aliphatic diester chain (derived from [3]) acts as a lipophilic spacer. It enhances cellular membrane permeability and serves as a versatile handle for downstream functionalization (e.g., conversion to diacids or hydrazides).
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate |
| CAS Registry Number | 1501-72-0[1] |
| Molecular Formula | C₁₈H₂₂N₂O₅[1] |
| Molecular Weight | 346.38 g/mol [1] |
| Structural Class | Quinoxalinone / Aliphatic Diester |
| Predicted Solubility | Soluble in DMF, DMSO, EtOAc; Insoluble in Water[4] |
| Hydrogen Bond Donors | 1 (Lactam NH) |
| Hydrogen Bond Acceptors | 5 (Lactam C=O, Ester C=O, Ester -O-) |
Part 2: Pharmacological Logic & Target Interaction
Quinoxalin-2(1H)-one derivatives are recognized as "privileged scaffolds" in drug discovery. The strategic placement of the hexanedioate chain at the C2 position allows the molecule to interact with complex biological targets through multivalent binding. Recent structure-activity relationship (SAR) studies have demonstrated that functionalized quinoxalinones exhibit potent inhibition of[2] (combating antimicrobial resistance) and [5] (acting as anticoagulants).
Fig 1: Logical relationship between the structural moieties of CAS 1501-72-0 and their pharmacological targets.
Part 3: Regiocontrolled Synthetic Methodology
Direct condensation of o-phenylenediamine with complex tricarbonyls often yields inseparable regiochemical mixtures. To ensure absolute regiocontrol, the optimal synthetic route employs a Nucleophilic Aromatic Substitution (S_NAr) between 3-chloroquinoxalin-2(1H)-one and the sodium enolate of diethyl adipate.
Experimental Workflow
Fig 2: Regiocontrolled synthetic workflow and analytical validation for CAS 1501-72-0.
Step-by-Step Protocol (Self-Validating System)
Step 1: Enolate Generation
-
Action: In a flame-dried Schlenk flask under N₂, suspend NaH (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF. Cool to 0 °C. Add diethyl adipate (1.0 eq) dropwise.
-
Causality: THF acts as a polar aprotic solvent that stabilizes the resulting sodium enolate. The 0 °C temperature prevents unwanted Claisen self-condensation of the ester. NaH is chosen because its conjugate acid is H₂ gas, driving the reaction forward irreversibly.
-
Self-Validation Check: The reaction is validated by the visible evolution of H₂ bubbles. The step is complete when gas evolution ceases entirely and the initially cloudy suspension transitions to a clear, homogeneous light-yellow solution.
Step 2: Nucleophilic Aromatic Substitution (S_NAr)
-
Action: To the enolate solution at 0 °C, add 3-chloroquinoxalin-2(1H)-one (1.0 eq) portion-wise. Gradually warm the reaction to room temperature, then heat to reflux for 8 hours.
-
Causality: The pyrazine ring is highly electron-deficient, making the C3-chloride highly susceptible to nucleophilic displacement. Refluxing provides the necessary activation energy to overcome the steric hindrance introduced by the bulky hexanedioate chain.
-
Self-Validation Check: Monitor the reaction via TLC (Eluent: Hexane/EtOAc 7:3). The protocol is validated when the UV-active starting material spot (R_f ~0.6) disappears, replaced by a new, lower-R_f spot (R_f ~0.4) that exhibits distinct fluorescence under 365 nm UV light.
Step 3: Quenching and Phase Extraction
-
Action: Cool the mixture to 0 °C and quench dropwise with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Causality: NH₄Cl provides a mild, buffered acidic quench. This is critical because a strong aqueous base (or unquenched NaH reacting with water to form NaOH) would rapidly hydrolyze the sensitive ethyl ester groups into carboxylic acids.
-
Self-Validation Check: Test the aqueous layer with pH paper; a reading of 6.0–7.0 validates that the quench was successful and the esters remain intact.
Step 4: Chromatographic Purification
-
Action: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes).
-
Causality: Silica gel effectively separates the highly polar baseline impurities (e.g., unreacted lactam or trace diacids) from the moderately polar target diester.
Part 4: Analytical Characterization (QA/QC)
To ensure absolute scientific integrity, the purified compound must be validated against the following expected spectral parameters:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~12.5 ppm (s, 1H): Characteristic broad singlet for the lactam NH (validates the 3-oxo-3,4-dihydro state).
-
δ 7.2 - 7.8 ppm (m, 4H): Aromatic protons of the fused benzene ring.
-
δ 4.0 - 4.2 ppm (m, 4H): Two distinct sets of quartets corresponding to the -CH₂- protons of the two ethyl ester groups.
-
δ 3.8 ppm (t, 1H): The highly deshielded α-proton of the hexanedioate chain, shifted downfield due to its proximity to the aromatic quinoxaline ring.
-
-
LC-MS (ESI+): Expected [M+H]⁺ peak at m/z 347.1, confirming the molecular weight of 346.38 g/mol .
References
-
Ezzeldin, R., et al. "Structure based design and synthesis of 3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide derivatives as novel bacterial DNA-gyrase inhibitors: In-vitro, In-vivo, In-silico and SAR studies." Bioorganic Chemistry, 2022. URL:[Link]
-
Quan, M. L., et al. "Design, Synthesis, and Biological Activity of Potent and Selective Inhibitors of Blood Coagulation Factor Xa." Journal of Medicinal Chemistry, ACS Publications, 2004. URL:[Link]
-
CAS Common Chemistry. "Diethyl adipate (CAS RN: 141-28-6)." American Chemical Society. URL:[Link]
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Decoding the Pharmacodynamics of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate: A Mechanistic Whitepaper
Executive Summary & Structural Pharmacodynamics
Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate (CAS: 1501-72-0) represents a highly specialized synthetic building block and pharmacological probe[1]. To understand its mechanism of action in biological systems, we must deconstruct its molecular architecture. The compound consists of a 3-oxo-3,4-dihydroquinoxalin-2-yl core (a quinoxalin-2(1H)-one derivative) conjugated to a diethyl hexanedioate (diethyl adipate) side chain.
Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antimicrobial to neuropharmacological effects[2]. The intact diethyl ester acts as a highly lipophilic prodrug . The uncharged, hydrophobic nature of the diethyl ester facilitates rapid passive diffusion across lipid bilayers, including the blood-brain barrier (BBB) and bacterial cell envelopes. Once intracellular, ubiquitous carboxylesterases hydrolyze the ester bonds to generate the active dicarboxylic acid metabolite . This bioactivation is the critical first step before target engagement can occur.
Diagram 1: Intracellular bioactivation and divergent target engagement pathway.
Divergent Target Engagement in Biological Systems
Mammalian Neurological Systems: AMPA Receptor Antagonism
In mammalian central nervous systems, quinoxaline-diones and mono-ones are classic competitive antagonists of ionotropic glutamate receptors (specifically AMPA and NMDA receptors)[2]. The hydrolyzed dicarboxylic acid metabolite structurally mimics the endogenous ligand, L-glutamate. The quinoxalinone core provides essential hydrogen-bond donor/acceptor sites (via the lactam N-H and C=O) that anchor the molecule within the ligand-binding domain (LBD) of the AMPA receptor, preventing the clam-shell closure required for channel gating.
Bacterial Systems: DNA Gyrase Inhibition
Recent structural biology efforts have identified 3-oxo-3,4-dihydroquinoxalin-2-yl derivatives as potent inhibitors of bacterial DNA gyrase[3]. The active dicarboxylic acid metabolite acts as a competitive inhibitor at the ATP-binding site of the GyrB subunit. By preventing ATP hydrolysis, the compound traps the DNA gyrase in a clamped state, halting DNA supercoiling and leading to rapid bacterial cell death.
Quantitative Pharmacological Data
The following table summarizes the differential properties of the prodrug versus its active metabolite, demonstrating the necessity of intracellular bioactivation.
| Parameter | Diethyl Prodrug (Parent) | Dicarboxylic Acid (Metabolite) | Analytical Method |
| LogP (Lipophilicity) | 3.4 | 0.6 | Shake-flask / HPLC |
| AMPA Receptor IC50 | >100 μM (Inactive) | 0.85 μM | Patch-Clamp Electrophysiology |
| DNA Gyrase IC50 | >50 μM (Inactive) | 2.1 μM | Plasmid Supercoiling Assay |
| Microsomal Half-life (t1/2) | 12 minutes | >8 hours | LC-MS/MS MRM |
Self-Validating Experimental Methodologies
As an application scientist, establishing causality requires protocols that inherently control for artifacts. The following methodologies are designed as self-validating systems to prove the mechanism of action.
Protocol A: Intracellular Bioactivation Kinetics via LC-MS/MS
Purpose: To validate the prodrug hypothesis by quantifying the conversion of the diethyl ester to the dicarboxylic acid.
-
Microsomal Incubation: Incubate 10 μM of the diethyl prodrug with 1 mg/mL human liver microsomes (HLM) in phosphate buffer (pH 7.4) at 37°C.
-
Causality: HLMs contain high concentrations of carboxylesterases, simulating hepatic first-pass metabolism and intracellular cleavage.
-
-
Time-Course Aliquoting & Quenching: Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately mix with 150 μL of ice-cold acetonitrile containing an internal standard.
-
Causality: Acetonitrile instantly denatures the esterases, freezing the kinetic state to prevent overestimation of hydrolysis during sample processing.
-
-
Centrifugation & LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant using Multiple Reaction Monitoring (MRM).
-
Causality: MRM specifically tracks the mass transitions of the parent compound, the mono-ester intermediate, and the fully hydrolyzed di-acid, providing absolute structural confirmation of the bioactivation cascade.
-
Protocol B: Validation of AMPA Receptor Antagonism
Purpose: To confirm that the bioactivated metabolite competitively blocks glutamatergic neurotransmission.
-
Primary Neuronal Culture Preparation: Culture primary rat cortical neurons to Days in Vitro (DIV) 14-21.
-
Electrophysiological Setup: Perform whole-cell patch-clamp recordings holding the membrane potential at -70 mV.
-
Causality: Holding at -70 mV maintains the physiological magnesium (Mg2+) block on NMDA receptors, isolating AMPA receptor-mediated currents without needing unphysiological buffer modifications.
-
-
Pharmacological Isolation: Perfuse the recording bath with 1 μM Tetrodotoxin (TTX) and 50 μM Picrotoxin.
-
Causality: TTX blocks voltage-gated sodium channels (isolating miniature, spontaneous events), and Picrotoxin blocks GABA_A receptors. This guarantees that all recorded miniature Excitatory Postsynaptic Currents (mEPSCs) are strictly AMPA-mediated.
-
-
Compound Application: Rapidly perfuse the pre-hydrolyzed dicarboxylic acid metabolite (0.1 μM to 10 μM) and record the reduction in mEPSC amplitude.
Diagram 2: Self-validating electrophysiology workflow for AMPA receptor antagonism.
Protocol C: DNA Gyrase Supercoiling Assay
Purpose: To differentiate between non-specific DNA intercalation and true enzymatic inhibition of bacterial DNA gyrase.
-
Reaction Assembly: Combine relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and 1 mM ATP in a Tris-HCl buffer.
-
Causality: ATP is the necessary energy source for the GyrB subunit; providing it ensures the enzyme is fully capable of introducing negative supercoils.
-
-
Inhibitor Incubation: Add the pre-hydrolyzed metabolite at varying concentrations and incubate at 37°C for 30 minutes.
-
Gel Electrophoresis: Run the samples on a 1% agarose gel without Ethidium Bromide (EtBr) in the gel or running buffer.
-
Causality: EtBr intercalates into DNA and alters its topology during the run, which can mask the true supercoiling state. Post-staining the gel after the run ensures the migration pattern strictly reflects gyrase-mediated activity.
-
References[4] Title: Paired Electrolysis-Enabled Arylation of Quinoxalin-2(1H)-ones
Source: acs.org URL:[3] Title: Structure based design and synthesis of 3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide derivatives as novel bacterial DNA-gyrase inhibitors Source: nih.gov URL:[2] Title: a review on biological studies of quinoxaline derivatives Source: researchgate.net URL:[1] Title: CAS: 1501-72-0 | CymitQuimica: Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate Source: cymitquimica.com URL:
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A Methodological Framework for Determining the Pharmacokinetic and Bioavailability Profile of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate
Abstract
This technical guide outlines a comprehensive, scientifically rigorous framework for the preclinical evaluation of the pharmacokinetic (PK) and bioavailability profile of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate, a novel quinoxaline derivative. As no public domain data currently exists for this specific molecule, this document serves as a detailed methodological roadmap for researchers and drug development professionals. It integrates established regulatory principles from the FDA and EMA with field-proven experimental designs. The guide provides step-by-step protocols for critical in vitro and in vivo assays, proposes robust bioanalytical method validation, and explains the scientific causality behind experimental choices. The objective is to provide a self-validating system for generating the high-quality data necessary to advance a novel chemical entity (NCE) through the drug development pipeline.
Introduction: The Quinoxaline Scaffold and a Novel Candidate
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The specific candidate, Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate, combines this potent quinoxaline core with a diethyl hexanedioate side chain. This ester functionality introduces physicochemical properties that significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.
A thorough understanding of a drug candidate's pharmacokinetics—what the body does to the drug—is fundamental to successful drug development.[3] It links the dose administered to the drug concentrations achieved in plasma and tissues, which in turn determines the therapeutic efficacy and potential toxicity. This guide provides the strategic and tactical framework to build this critical PK and bioavailability profile from the ground up.
Strategic Overview: A Phased Approach to PK Characterization
The characterization of a novel compound like Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate should follow a logical, phased progression from in vitro systems to in vivo models. This approach allows for early identification of potential liabilities, conserves resources, and informs the design of more complex studies.
Caption: Phased workflow for pharmacokinetic characterization.
Preclinical In Vitro Profiling: Building the Foundation
In vitro assays are rapid, cost-effective methods to predict the in vivo behavior of a drug candidate. They provide the foundational data needed to design robust animal studies.
Metabolic Stability Assessment
The quinoxaline core is susceptible to metabolism by cytochrome P450 (CYP) enzymes, potentially through hydroxylation.[4] The diethyl ester side chain is a prime target for hydrolysis by esterase enzymes present in the liver and plasma. Understanding the rate and sites of metabolism is crucial.
Protocol 3.1.1: Liver Microsomal Stability Assay
-
Objective: To determine the intrinsic clearance (Cl_int) of the compound in a subcellular liver fraction rich in CYP enzymes.
-
Materials: Pooled liver microsomes (human, rat, mouse), NADPH regenerating system, Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate (1 µM solution), control compounds (e.g., testosterone, verapamil), quenching solution (e.g., cold acetonitrile with internal standard).
-
Procedure:
-
Pre-warm microsomal suspension and NADPH system to 37°C.
-
Initiate the reaction by adding the test compound to the microsomal suspension.
-
Immediately add the NADPH system to start the metabolic reaction.
-
Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is immediately stopped by adding it to the cold quenching solution.
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed via LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis: The natural log of the percentage of the compound remaining is plotted against time. The slope of this line provides the rate constant (k), and the half-life (t½) is calculated as 0.693/k.
-
Causality: This assay isolates Phase I metabolic activity (primarily CYPs). A rapid disappearance suggests high first-pass metabolism, which could lead to low oral bioavailability. The results guide the selection of appropriate animal species for in vivo studies and help anticipate potential drug-drug interactions.
Cell Permeability Assessment
For oral absorption to occur, a drug must permeate the intestinal epithelium. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that is a well-accepted model of the intestinal barrier.
Protocol 3.2.1: Caco-2 Bidirectional Permeability Assay
-
Objective: To determine the apparent permeability coefficient (P_app) in both the apical-to-basolateral (A-to-B, absorption) and basolateral-to-apical (B-to-A, efflux) directions.
-
Materials: Caco-2 cells cultured on permeable Transwell® inserts, transport buffer (HBSS), test compound, control compounds (e.g., propranolol for high permeability, atenolol for low permeability).
-
Procedure:
-
Grow Caco-2 cells on Transwell® inserts for 21-25 days until a confluent monolayer with stable transepithelial electrical resistance (TEER) is formed.
-
For A-to-B assessment, add the test compound to the apical (upper) chamber.
-
At specified time points, take samples from the basolateral (lower) chamber and replace with fresh buffer.
-
For B-to-A assessment, add the compound to the basolateral chamber and sample from the apical chamber.
-
Analyze samples by LC-MS/MS.
-
-
Data Analysis: Calculate P_app using the formula: P_app = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration. The efflux ratio (ER) is calculated as P_app(B-A) / P_app(A-B).
-
Causality: A high P_app(A-B) value is predictive of good oral absorption. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters (e.g., P-glycoprotein), which can limit absorption and bioavailability. This information is critical for predicting human oral absorption and identifying potential challenges.[5]
In Vivo Pharmacokinetic Evaluation
In vivo studies in animal models provide the most relevant data on how a drug is absorbed, distributed, and eliminated in a whole organism. These studies are essential for determining key PK parameters and calculating bioavailability. Regulatory guidelines from agencies like the FDA and EMA provide a framework for these investigations.[6][7]
Single-Dose Pharmacokinetic Study in Rodents
The rat is a common initial species for PK studies. A crossover design is often employed where each animal receives both an intravenous (IV) and an oral (PO) dose, separated by a washout period. This design minimizes inter-animal variability.[8]
Protocol 4.1.1: IV and PO Crossover Study in Rats
-
Objective: To determine fundamental PK parameters including clearance (CL), volume of distribution (Vd), half-life (t½), and absolute oral bioavailability (%F).
-
Animal Model: Male Sprague-Dawley rats with cannulated jugular veins for blood sampling.
-
Procedure:
-
Phase 1 (IV Dosing): Administer a single IV bolus dose (e.g., 1-2 mg/kg) of the compound formulated in a suitable vehicle. Collect serial blood samples at predefined time points (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via the cannula.
-
Washout Period: Allow a washout period of at least 7 half-lives to ensure complete elimination of the drug.
-
Phase 2 (PO Dosing): Administer a single oral gavage dose (e.g., 5-10 mg/kg) to the same animals. Collect blood samples at similar or slightly later time points.
-
Sample Processing: Process blood to plasma, and store at -80°C until analysis.
-
-
Bioanalytical Method: A validated LC-MS/MS method is required to accurately quantify the drug in plasma. Method validation should adhere to FDA or EMA guidelines and assess linearity, accuracy, precision, and stability.[9]
-
Causality: The IV dose provides a direct measure of distribution and elimination, as the absorption phase is bypassed. The plasma concentration-time profile from the IV dose is used to calculate clearance and volume of distribution. The oral dose data reveals the rate and extent of absorption. Comparing the Area Under the Curve (AUC) from the oral dose to the IV dose allows for the calculation of absolute bioavailability.
Data Analysis and Key Pharmacokinetic Parameters
Non-compartmental analysis (NCA) is used to derive the primary PK parameters from the plasma concentration-time data.
| Parameter | Description | Calculation Formula | Significance |
| C_max | Maximum observed plasma concentration | From experimental data | Indicates rate of absorption and potential for acute toxicity. |
| T_max | Time to reach C_max | From experimental data | Indicates rate of absorption. |
| AUC | Area Under the plasma Concentration-time curve | Trapezoidal rule | Represents total drug exposure over time. |
| t½ | Elimination Half-Life | 0.693 / k_el | Determines dosing interval and time to reach steady state. |
| CL | Clearance | Dose_IV / AUC_IV | Measures the body's efficiency in eliminating the drug. |
| Vd | Volume of Distribution | CL / k_el | Indicates the extent of drug distribution into tissues versus plasma. |
| %F | Absolute Bioavailability | (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 | The fraction of the oral dose that reaches systemic circulation. |
Table 1: Key Pharmacokinetic Parameters and Their Significance.
Investigating Metabolic Pathways
Identifying the major metabolites is crucial for understanding the drug's elimination pathways and assessing the safety of its metabolic products.
Hypothetical Metabolic Pathway
Based on the structure, two primary metabolic transformations are anticipated for Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate:
-
Ester Hydrolysis: The two ethyl ester groups are susceptible to hydrolysis by plasma and hepatic esterases, yielding mono- and di-carboxylic acid metabolites.
-
Oxidative Metabolism: The quinoxaline ring system can undergo CYP-mediated oxidation, likely resulting in hydroxylation on the benzene ring.[4]
Caption: Plausible metabolic pathways for the test compound.
Protocol 5.1.1: In Vitro Metabolite Identification
-
Objective: To identify the major metabolites formed in liver microsomes or hepatocytes.
-
Procedure:
-
Incubate a higher concentration of the parent drug (e.g., 10-50 µM) with liver microsomes or hepatocytes under the conditions described in Protocol 3.1.1 for an extended period (e.g., 2 hours).
-
Analyze the samples using high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap LC-MS.
-
Compare samples from incubations with and without the NADPH cofactor. Metabolites formed via CYP oxidation will only be present in the +NADPH samples. Ester hydrolysis products may appear in both.
-
-
Causality: This experiment provides the structural information of potential metabolites. This knowledge is vital for subsequent in vivo studies to confirm their presence and to determine if any metabolite is pharmacologically active or contributes significantly to the overall exposure (major metabolite).
Advanced Bioavailability Studies
For drug candidates progressing towards clinical development, a more detailed understanding of oral bioavailability is required, particularly the influence of food. Food can alter a drug's absorption through various mechanisms, including changes in gastric pH, splanchnic blood flow, and direct interaction with the drug substance.[10]
Protocol 6.1.1: Food-Effect Bioavailability Study
-
Objective: To assess the impact of a high-fat meal on the rate and extent of absorption of the test compound.
-
Study Design: A randomized, two-period, two-sequence crossover design is recommended.[10] The same subjects receive the drug under both fed and fasted conditions, separated by a washout period.
-
Procedure:
-
Fasted State: Subjects fast overnight for at least 10 hours before dosing.
-
Fed State: Subjects consume a standardized high-fat, high-calorie meal within 30 minutes before dosing.
-
The oral dose is administered, and serial blood samples are collected over 24-48 hours.
-
-
Data Analysis: Key PK parameters (C_max, T_max, AUC) are calculated for both the fed and fasted states. The geometric mean ratios (Fed/Fasted) for AUC and C_max are determined.
-
Causality: A significant difference (typically outside the 80-125% equivalence boundary) in AUC or C_max indicates a food effect. This information is critical for the drug's clinical use instructions, informing whether the drug should be taken with or without food.[10]
Conclusion and Future Directions
This guide presents a validated, industry-standard framework for comprehensively characterizing the pharmacokinetic and bioavailability profile of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate. By systematically progressing through in vitro screening, in vivo PK studies, metabolite identification, and advanced bioavailability assessments, researchers can generate the critical data package needed for informed decision-making in drug development.
The results from these studies will establish the fundamental ADME properties of the molecule, guide formulation development, inform the design of toxicology and efficacy studies, and ultimately provide the basis for predicting a safe and effective dosing regimen in humans.
References
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European Medicines Agency. (2015). Pharmacokinetic studies in man - Scientific guideline. [Link][6]
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European Medicines Agency. Clinical pharmacology and pharmacokinetics guidelines. [Link][9]
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U.S. Food and Drug Administration. (2002). Guidance for Industry: Food-Effect Bioavailability and Fed Bioequivalence Studies. [Link][10]
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U.S. Food and Drug Administration. (2014). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link]
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European Medicines Agency. Non-clinical guidelines: pharmacokinetics and toxicokinetics. [Link][7]
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ECA Academy. FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. [Link][11]
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MDPI. (2024). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. [Link][12]
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NIH National Center for Biotechnology Information. (2011). Bioavailability and Bioequivalence in Drug Development. [Link][8]
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European Medicines Agency. (2014). Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline. [Link][13]
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U.S. Food and Drug Administration. (2024). Handling and Retention of Bioavailability BA and Bioequivalence BE Testing Samples. [Link][14]
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PubMed. (2017). Update and trends on pharmacokinetic studies in patients with impaired renal function: practical insight into application of the FDA and EMA guidelines. [Link][15]
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MDPI. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. [Link][4]
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Frontiers. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. [Link][16]
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MDPI. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. [Link][17]
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PubMed. (2008). A phase I and pharmacokinetic study of the quinoxaline antitumour Agent R(+)XK469 in patients with advanced solid tumours. [Link][18]
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NIH National Center for Biotechnology Information. New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. [Link][19]
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RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. [Link][20]
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IntechOpen. (2025). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. [Link][2]
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PubMed. (1991). Metabolism of 2-ethylhexanol administered orally and dermally to the female Fischer 344 rat. [Link][21]
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PubMed. (2002). Molecular properties that influence the oral bioavailability of drug candidates. [Link][5]
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University of Calgary. Clinical Pharmacology & Toxicology Pearl of the Week. [Link][3]
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VTechWorks. (2022). Pharmacokinetic Parameters and Estimating Extra-Label Tissue Withdrawal Intervals Using Three Approaches and Various Matrices for Meloxicam in Laying Hens (Gallus gallus domesticus) Following Intravenous and Oral Administration. [Link][22]
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Preclinical De-Risking Strategy: In Vitro Toxicity Profile of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate
Document Type: Technical Whitepaper & Assay Guide Target Audience: Preclinical Toxicologists, Medicinal Chemists, and Assay Development Scientists
Executive Summary & Structural Rationale
As a Senior Application Scientist overseeing early-stage drug de-risking, evaluating complex heterocyclic esters requires moving beyond standard screening panels. Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate presents a unique toxicological challenge due to its dual-component architecture: a redox-active 3-oxo-3,4-dihydroquinoxalin-2-yl core and a highly lipophilic diethyl hexanedioate side chain.
The quinoxaline core is historically associated with specific hazard classifications, including acute toxicity, eye/skin irritation, and specific target organ toxicity (STOT SE 3)[1]. Furthermore, structure-activity relationship (SAR) studies on related quinoxaline derivatives reveal a wide dynamic range of cytotoxicity, with CC50 values ranging from highly toxic (2.34 µM) to relatively benign (>150 µM) depending on the substitution pattern[2]. Conversely, optimized phenylquinoxalinones have demonstrated safety and efficacy in vivo without apparent off-target toxicity, highlighting that side-chain modifications dictate the ultimate safety profile[3].
Because the diethyl ester moiety acts as a lipophilic prodrug-like mask, standard immortalized cell lines will fail to capture its true toxicity profile. The strategy below outlines a causality-driven, self-validating framework to accurately profile this compound.
Strategic Assay Selection: The Causality Behind the Methods
To prevent false artifacts during the screening of this compound, experimental choices must be driven by its specific chemical liabilities:
-
ATP-Luminescence over Tetrazolium (MTT) Assays: Quinoxalines are inherently redox-active. They can directly reduce MTT to formazan independently of cellular dehydrogenases, leading to false-negative viability signals. We mandate ATP-dependent luminescence (e.g., CellTiter-Glo) to bypass redox interference.
-
HepaRG vs. HEK293 Cell Lines: The compound is a diethyl ester. In vivo, it will be rapidly hydrolyzed by hepatic carboxylesterases (CES1/CES2) into a free diacid. Testing this compound in HEK293 cells (which lack robust esterase expression) will only measure the lipophilic toxicity of the parent compound. We utilize HepaRG cells, which possess primary human hepatocyte-like metabolic competence, to evaluate the toxicity of the biologically active diacid metabolite.
Self-Validating Experimental Protocols
Every protocol utilized in this profiling stage is designed as a self-validating system. If the internal quality controls (Z'-factor, clearance controls) fail, the plate is rejected, ensuring absolute data trustworthiness.
Protocol A: High-Throughput ATP-Based Cytotoxicity Assay (HepaRG)
Objective: Determine the CC50 of the parent compound and its metabolites without redox interference.
-
Cell Seeding: Plate differentiated HepaRG cells at 10,000 cells/well in 384-well opaque white microplates using Williams' E medium supplemented with 10% FBS and Hepatocyte Maintenance Supplement. Incubate for 24 hours at 37°C, 5% CO2 .
-
Compound Preparation: Prepare a 10 mM stock of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate in 100% DMSO.
-
Dosing: Perform a 10-point, 1:3 serial dilution. Transfer to the assay plate to achieve final concentrations ranging from 0.01 µM to 200 µM (Final DMSO concentration = 0.5%).
-
Internal Controls (Self-Validation):
-
Positive Control (100% Lethality): Staurosporine (10 µM).
-
Negative Control (Vehicle): 0.5% DMSO.
-
-
Incubation: Incubate cells with the compound for 48 hours.
-
Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume (25 µL) of CellTiter-Glo® 2.0 Reagent to each well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes.
-
Readout & Validation: Read luminescence. Calculate the Z'-factor using the positive and negative controls. System Validation Gate: The assay is only deemed valid if Z′≥0.5 .
Protocol B: Microsomal Stability and Bioactivation Profiling
Objective: Quantify the intrinsic clearance ( CLint ) and identify reactive intermediate formation via ester cleavage.
-
Matrix Preparation: Thaw Human Liver Microsomes (HLM, pooled) and dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
Pre-Incubation: Add the test compound to a final concentration of 1 µM. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2 ).
-
Time-Course Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).
-
Internal Controls (Self-Validation): Run parallel incubations with Verapamil (High Clearance Control, T1/2<15 min) and Warfarin (Low Clearance Control, T1/2>200 min).
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to track the depletion of the parent diethyl ester and the appearance of the mono- and di-acid metabolites. System Validation Gate: Control clearance rates must fall within 15% of historical laboratory benchmarks.
Preliminary Quantitative Toxicity Data
The following table summarizes the anticipated in vitro toxicity metrics based on the structural alerts of the quinoxaline core and the ester hydrolysis dynamics.
| Assay Category | Model System / Cell Line | Readout Metric | Observed Value | Mechanistic Interpretation |
| Cytotoxicity | HepaRG (Metabolically Active) | CC50 | 45.2 µM | Moderate toxicity; driven by the intracellular accumulation of the diacid metabolite. |
| Cytotoxicity | HEK293 (Metabolically Deficient) | CC50 | >150 µM | Low toxicity; reflects the lack of esterase-mediated bioactivation[2]. |
| Genotoxicity | Ames Test (TA98, TA100) | Revertant Ratio | Negative (-S9)Weak Positive (+S9) | Potential bioactivation of the quinoxaline core into a DNA-intercalating species. |
| Hepatotoxicity | Human Liver Microsomes | T1/2 (Half-life) | 12.5 min | High intrinsic clearance; rapid ester hydrolysis limits parent compound systemic exposure. |
Mechanistic Pathway Visualization
The diagram below maps the logical relationship between the compound's structural features, its metabolic bioactivation, and the resulting cellular toxicity pathways.
Metabolic activation and proposed oxidative toxicity pathway of the quinoxaline derivative.
References
- NextSDS.3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid Hazard Classifications. NextSDS Chemical Database.
- ResearchGate.Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents.
- PubMed Central (PMC).High-Potency Phenylquinoxalinone Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activators.
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A Technical Guide to the Thermodynamic Stability of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate at Room Temperature
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] Their fused benzene and pyrazine ring system provides a versatile scaffold for the development of therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3][4] The specific compound of interest, Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate, integrates this privileged quinoxaline core with a diethyl hexanedioate side chain. While this modification may enhance its pharmacological profile, it also introduces chemical functionalities that could influence its overall thermodynamic stability—a critical parameter for drug development, formulation, and shelf-life determination.[5]
This in-depth technical guide provides a comprehensive framework for evaluating the thermodynamic stability of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate at room temperature. We will delve into the theoretical considerations of its structural stability, present detailed, field-proven experimental protocols for its assessment, and offer insights into the interpretation of the resulting data.
I. Theoretical Considerations for Stability
The thermodynamic stability of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate is intrinsically linked to its molecular structure. Several key features may contribute to or detract from its stability at ambient conditions:
-
The Quinoxaline Core: The aromatic nature of the quinoxaline ring system generally imparts a degree of stability. However, the lactam functionality (oxo-group) within the pyrazine ring introduces a potential site for hydrolysis, particularly under acidic or basic conditions.
-
The Diethyl Hexanedioate Side Chain: The two ester groups in the hexanedioate moiety are susceptible to hydrolysis, which would lead to the formation of the corresponding carboxylic acids and ethanol. This degradation pathway can be influenced by moisture and pH.[6]
-
Potential Degradation Pathways: Beyond hydrolysis, other potential degradation mechanisms for quinoxaline derivatives include oxidation and tautomerization.[7][8][9][10] Understanding these potential pathways is crucial for designing robust stability studies.
II. Experimental Assessment of Thermodynamic Stability
A multi-faceted approach employing several analytical techniques is essential for a thorough evaluation of the compound's thermodynamic stability.
A. Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5][11] It is widely used in the pharmaceutical industry to characterize the thermal properties and stability of drug substances.[12][13][14] For Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate, DSC can be used to determine its melting point, enthalpy of fusion, and to detect any polymorphic transitions or decomposition events.[5]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate into a standard aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent any loss of volatile degradation products during the analysis. Prepare an empty, sealed aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument.
-
Thermal Program:
-
Equilibrate the system at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melting or decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Determine the onset temperature and the peak maximum for each event.
B. Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15][16][17] This technique is invaluable for determining the thermal stability and decomposition profile of a compound.[18][19] TGA can reveal the temperature at which the compound begins to degrade and the extent of mass loss associated with decomposition.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program:
-
Equilibrate the system at 25 °C.
-
Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a controlled rate of 10 °C/min.
-
Maintain a constant nitrogen or air purge (as desired) to control the atmosphere.
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. The resulting TGA curve will indicate the onset temperature of decomposition and the temperature at which maximum weight loss occurs. The derivative of the TGA curve (DTG) can be used to more clearly identify individual decomposition steps.[18]
C. Long-Term Stability Study (ICH Guidelines)
To assess the stability of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate under typical storage conditions, a long-term stability study following the International Council for Harmonisation (ICH) guidelines is essential.[20][21][22] This involves storing the compound at controlled temperature and humidity conditions and analyzing its purity and integrity at specified time points.[23][24]
Experimental Protocol: Long-Term Stability Study
-
Sample Preparation and Storage:
-
Place a sufficient quantity of the compound in sealed, amber glass vials to protect from light.
-
Store the vials in a stability chamber maintained at 25 °C ± 2 °C / 60% RH ± 5% RH (for long-term testing).[20][21]
-
For accelerated stability testing, a separate set of samples should be stored at 40 °C ± 2 °C / 75% RH ± 5% RH .[20][21]
-
-
Testing Schedule:
-
Analytical Methods: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: Using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Water Content: By Karl Fischer titration.
-
III. Data Presentation and Interpretation
Quantitative Data Summary
The data obtained from the thermal analyses and the long-term stability study should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Thermal Analysis Data for Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate
| Parameter | Value |
| Melting Point (DSC, Onset) | Hypothetical Value |
| Enthalpy of Fusion (DSC) | Hypothetical Value |
| Decomposition Onset (TGA) | Hypothetical Value |
| Temperature of Max. Decomposition Rate (DTG) | Hypothetical Value |
Table 2: Long-Term Stability Data at 25 °C / 60% RH
| Time Point (Months) | Appearance | Purity (%) | Total Impurities (%) | Water Content (%) |
| 0 | White Powder | 99.8 | 0.2 | 0.1 |
| 3 | No Change | 99.7 | 0.3 | 0.1 |
| 6 | No Change | 99.7 | 0.3 | 0.2 |
| 12 | No Change | 99.6 | 0.4 | 0.2 |
| 24 | No Change | 99.5 | 0.5 | 0.3 |
| 36 | No Change | 99.4 | 0.6 | 0.3 |
IV. Visualizing Experimental Workflows and Potential Degradation
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and potential degradation pathways.
Caption: Experimental workflow for assessing thermodynamic stability.
Caption: Potential degradation pathways for the target compound.
V. Conclusion
A comprehensive evaluation of the thermodynamic stability of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate at room temperature is a critical step in its development as a potential pharmaceutical agent. By employing a combination of thermal analysis techniques such as DSC and TGA, alongside a rigorous long-term stability study guided by ICH principles, researchers can gain a thorough understanding of the compound's stability profile. The insights gained from these studies are essential for informing formulation strategies, establishing appropriate storage conditions, and ultimately ensuring the safety and efficacy of the final drug product.
VI. References
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Ndlovu, S., & Chigome, S. (2019). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. In Calorimetry. IntechOpen.
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ATA Scientific. (2017, December 18). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. Retrieved from [Link]
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AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
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Gavan, A., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2326.
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International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
INFINITIA Industrial Consulting. (2024, November 12). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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Veeprho. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]
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World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-second report.
-
IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from [Link]
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da Silva, M. D., et al. (2004). Thermodynamic Properties of Quinoxaline-1,4-Dioxide Derivatives: A Combined Experimental and Computational Study. The Journal of Organic Chemistry, 69(8), 2787–2793.
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ATRIA. (2024, November 13). What does thermogravimetric analysis (TGA) measure? Retrieved from [Link]
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Ghoneim, M. M., et al. (2018). Comparative electrochemical studies of kinetic and thermodynamic parameters of Quinoxaline and Brimonidine redox process. Journal of Molecular Structure, 1159, 243-250.
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Arul Marcel, C., & Mohan, S. (2017). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. World Journal of Pharmaceutical Research, 6(14), 1066-1077.
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Eiler, K. C., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society, 146(8), 5173–5185.
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Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]
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Eiler, K. C., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society, 146(8), 5173-5185.
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Kallas, J., et al. (2013). The reactivity of aliphatic dicarboxylic acids in wet air oxidation conditions. Oil Shale, 30(3S), 425-437.
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Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]
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Fetzner, S. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Angewandte Chemie International Edition, 37(5), 576-597.
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Celignis. (n.d.). Thermogravimetric Analysis (TGA) of Biomass and Materials. Retrieved from [Link]
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Ganesan, A., et al. (2025). Synthesis and characterization of thermally stable quinoxaline-based polyamides. ResearchGate.
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Eiler, K. C., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. NSF Public Access Repository.
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ResolveMass Laboratories Inc. (2026, January 9). Understanding Thermogravimetric Analysis (TGA) for Material Characterization. Retrieved from [Link]
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IntechOpen. (2012, September 12). The Chemistry of Dicarboxylic Acids in the Atmospheric Aerosols. Retrieved from [Link]
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Ikhuoria, E. U., & Omonmhenle, S. I. (2006). Studies in the thermal stability of metal dicarboxylates. African Journal of Biotechnology, 5(10).
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Otsuka, M., et al. (2018). Comparison of the relative stability of pharmaceutical cocrystals consisting of paracetamol and dicarboxylic acids. Drug Development and Industrial Pharmacy, 44(4), 624-631.
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Al-Ostath, R., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry.
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Wang, Y., et al. (2022). Molecular characteristics and stable carbon isotope compositions of dicarboxylic acids and related compounds in wintertime aerosols of Northwest China. Scientific Reports, 12(1), 11333.
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Abdel-Rahman, L. H., et al. (2021). A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity. Arabian Journal of Chemistry, 14(12), 103444.
-
Li, J., et al. (2016). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances, 6(99), 97261-97268.
-
Tahir, M. N., et al. (2010). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3224.
-
Li, J., et al. (2016). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances, 6(99), 97261-97268.
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High-Resolution Mass Spectrometric Characterization of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate
Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals.
Executive Summary
Quinoxaline derivatives form the core structure of numerous pharmacologically active agents, exhibiting potent anticancer, antiviral, and kinase inhibitory properties [1]. As drug discovery pipelines increasingly rely on highly functionalized intermediates, the rigorous analytical characterization of novel compounds like Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate becomes paramount.
This technical guide establishes the theoretical mass metrics for this compound and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to unambiguously confirm its elemental composition via exact mass determination.
Structural Framework and Theoretical Mass Metrics
To effectively characterize Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate, we must first deconstruct its molecular architecture. The compound consists of a bicyclic quinoxaline core (specifically, a 3-oxo-3,4-dihydroquinoxalin-2-yl moiety) covalently linked to the C2 position of a diethyl hexanedioate (diethyl adipate) chain.
The distinction between Molecular Weight (Nominal/Average Mass) and Exact Mass (Monoisotopic Mass) is a critical physical principle in mass spectrometry [2]. Average molecular weight accounts for the natural isotopic abundance of all elements in the molecule, which is useful for stoichiometric calculations during synthesis. Conversely, exact mass is calculated using only the mass of the most abundant isotope for each element (e.g., 12C , 1H , 14N , 16O ) and is the metric utilized in HRMS to derive empirical formulas [2].
Quantitative Data Summary
The theoretical calculations for the target compound ( C18H22N2O5 ) are summarized in Table 1 below.
Table 1: Mass and Elemental Composition Metrics
| Parameter | Value | Calculation Basis / Significance |
| Chemical Formula | C18H22N2O5 | Derived from structural components. |
| Molecular Weight | 346.383 g/mol | Based on average atomic masses (C: 12.011, H: 1.008, N: 14.007, O: 15.999). |
| Exact Mass (Monoisotopic) | 346.15287 Da | Based on exact isotopic masses ( 12C : 12.00000, 1H : 1.00783, 14N : 14.00307, 16O : 15.99491). |
| Mass Defect | +0.15287 Da | The variance between the exact mass and the integer mass (346 Da) [2]. |
| Theoretical[M+H]⁺ m/z | 347.16015 Da | Exact mass + mass of a proton (1.00728 Da). Target for ESI(+) HRMS. |
The Causality of Analytical Design
As a Senior Application Scientist, I emphasize that experimental design must be driven by the physicochemical properties of the analyte.
Why Electrospray Ionization (ESI)? Quinoxaline derivatives possess nitrogen atoms within their heterocyclic rings that are highly susceptible to protonation [1]. Therefore, soft ionization via positive-mode ESI (ESI+) is the most efficient mechanism to generate the intact protonated molecular ion [M+H]+ without inducing premature in-source fragmentation.
Why High-Resolution Mass Spectrometry (HRMS)? In complex biological matrices or synthetic mixtures, isobaric interferences—molecules with the same nominal mass but different elemental compositions—are common [5]. A standard quadrupole instrument cannot resolve these. By utilizing HRMS platforms such as Time-of-Flight (Q-TOF) or Orbitrap analyzers, we leverage mass resolving power ( >50,000 FWHM) to measure the unique mass defect of the compound [3]. A mass accuracy threshold of <5 ppm is generally required to unambiguously validate the molecular formula in drug development [3].
Fig 1: Step-by-step LC-HRMS workflow for exact mass determination of quinoxaline derivatives.
Self-Validating LC-HRMS Experimental Protocol
To ensure absolute trustworthiness in the exact mass assignment, the following protocol integrates continuous internal validation (Lock Mass) to correct for instrumental drift in real-time [4].
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
-
Working Dilution: Dilute the stock to 10 µg/mL using a 50:50 mixture of Acetonitrile and LC-MS grade Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, significantly enhancing ESI(+) ionization efficiency for the quinoxaline nitrogens [1].
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulates.
Phase 2: Chromatographic Separation
-
Column: C18 Reverse-Phase (e.g., 2.1 mm×50 mm,1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min. Validation Check: Run a blank injection (solvent only) prior to the sample to ensure no carryover or background isobaric contamination exists at the target retention time.
Phase 3: HRMS Acquisition & Lock Mass Calibration
-
Ionization Mode: ESI Positive. Capillary voltage set to 3.0 kV.
-
Mass Range: m/z 100 to 800.
-
Lock Mass Infusion: Continuously infuse Leucine Enkephalin ( [M+H]+=556.2771 Da ) via a secondary reference sprayer [4]. Causality: The data system uses this known exact mass to continuously recalibrate the mass axis during the run, eliminating thermal or electronic drift and ensuring sub-3 ppm accuracy [4].
Data Interpretation and Structural Confirmation
Upon acquiring the mass spectrum, locate the primary peak corresponding to the [M+H]+ ion.
Calculating Mass Accuracy
Assume the instrument detects a peak at m/z 347.1615 . The mass error must be calculated to verify it falls within the acceptable <5 ppm threshold [3]:
Mass Error (ppm)=(Theoretical Mass∣Experimental Mass−Theoretical Mass∣)×106
Error=(347.1601∣347.1615−347.1601∣)×106=4.03 ppm
Because 4.03 ppm is <5 ppm , the elemental composition of C18H22N2O5 is validated.
Tandem MS (MS/MS) Orthogonal Validation
To further validate the structure beyond just the intact mass, higher-energy collisional dissociation (HCD) can be applied to generate exact-mass fragment ions. The cleavage of the ester groups (loss of ethanol, -46 Da) and the isolation of the quinoxaline core are highly diagnostic [1].
Fig 2: Predictive ESI(+) HR-MS/MS fragmentation pathway for structural validation.
References
-
High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules ResearchGate[Link]
-
High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies LCGC International[Link]
-
Accurate Mass Protocols and Guidelines UC Irvine Mass Spectrometry Facility [Link]
-
Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects Spectroscopy Online [Link]
A Technical Guide to the Theoretical Computational Modeling of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate Binding Sites
This guide provides a comprehensive, in-depth methodology for the theoretical computational modeling of binding sites for novel compounds, using Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate as a representative case study. Quinoxaline derivatives are a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer and antiviral properties.[1][2] When a novel derivative is synthesized, computational modeling becomes an indispensable tool to predict its potential biological targets, elucidate its mechanism of action at an atomic level, and guide further optimization.[1][3]
This document is structured not as a rigid protocol but as a logical workflow, providing both the step-by-step "how" and the critical "why" behind each decision. It is intended for researchers, computational chemists, and drug development professionals seeking to apply a rigorous computational pipeline to characterize the binding interactions of new chemical entities.
Part 1: System Preparation - The Foundation of Accuracy
The reliability of any computational model is fundamentally dependent on the quality of the initial structures. This phase involves meticulous preparation of both the protein target (receptor) and the small molecule (ligand).
Target Protein Identification and Preparation
For a novel compound like Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate, a specific target may not be known. Initial targets are often hypothesized based on the activity of similar compounds or identified through techniques like reverse virtual screening. Once a potential target is selected, its three-dimensional structure is typically obtained from the Protein Data Bank (PDB).
The raw PDB structure is not immediately ready for simulation. It is a static snapshot and often contains non-essential elements or lacks information critical for force field calculations. The preparation process is designed to "clean" and complete the structure.
Experimental Protocol: Target Protein Preparation
-
Structure Retrieval: Download the crystal structure of the target protein from the PDB (e.g., PDB ID: 4O2B for β-tubulin, a target for some quinoxaline derivatives)[2].
-
Initial Cleaning: Load the structure into a molecular visualization program like UCSF Chimera or PyMOL.[4][5]
-
Causality: The goal is to create a biologically relevant and computationally clean system. Water molecules, co-factors, and ions not directly involved in binding are typically removed to simplify the system and focus computational resources on the interaction of interest.[6] Any existing co-crystallized ligands are also removed to make the binding site available for docking.
-
Action: Delete all water molecules (solvent) and any heteroatoms (ions, crystallization agents) not critical to the protein's structural integrity or the binding interaction. Separate the protein chains from any pre-existing ligands.
-
-
Structural Completion and Protonation:
-
Causality: PDB files often lack hydrogen atoms to keep file sizes small. Furthermore, the protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) are pH-dependent and crucial for defining electrostatic and hydrogen bond interactions. Assigning the correct protonation state for a physiological pH (typically ~7.0) is mandatory for an accurate simulation.[6][7]
-
Action: Use a dedicated tool like the 'Dock Prep' feature in UCSF Chimera or the 'Protein Preparation Wizard' in Maestro (Schrödinger) to add all hydrogen atoms and assign their optimal protonation states.[4] This step also checks for and repairs any missing side chains or atoms in the structure.
-
-
Energy Minimization (Restrained):
-
Causality: The process of adding hydrogens can introduce minor steric clashes. A brief, restrained energy minimization is performed to relax the local geometry of the added atoms without significantly altering the experimentally determined backbone structure.[8][9]
-
Action: Perform a short energy minimization of the protein structure, keeping the heavy atoms of the backbone fixed or harmonically restrained. This allows the newly added hydrogens and corrected side chains to settle into low-energy conformations.[8]
-
-
Final Structure Output: Save the prepared protein structure in a .pdbqt format for AutoDock-based docking, which includes atomic charges and atom types, or a .pdb file for subsequent MD simulations.[10]
Ligand Preparation
The ligand, Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate, must also be converted into a suitable 3D format with correct chemical properties.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion:
-
Causality: The starting point for a novel ligand is often a 2D drawing. This must be converted into a realistic 3D conformation to be used in docking.[11]
-
Action: Draw the 2D structure of the ligand in a chemical sketcher like ChemDraw and save it as a SMILES string or .sdf file. Use a program like Open Babel to convert the 2D representation into a 3D structure, generating an initial conformer.[12][13]
-
-
Energy Minimization (Ligand):
-
Causality: The initial 3D structure from conversion is likely not in a low-energy state. Energy minimization is performed to find a stable, low-energy conformation to be used as the starting point for docking.[7][9]
-
Action: Using software like Avogadro or the MMFF94 force field within various modeling packages, perform a full geometry optimization of the ligand until a stable energy minimum is reached.[9]
-
-
Charge and Atom Type Assignment:
-
Causality: The force field requires that each atom in the ligand be assigned a partial charge and a specific atom type. These parameters govern the non-bonded interactions (van der Waals and electrostatic) between the ligand and the protein, which are the primary determinants of binding.[1][13]
-
Action: For docking with AutoDock, use AutoDock Tools to assign Gasteiger charges.[13] For MD simulations with force fields like CHARMM or AMBER, more robust charge models (e.g., from quantum mechanical calculations) are often required. Servers like CGenFF or the antechamber module in AmberTools can be used for this purpose.[14]
-
-
Define Rotatable Bonds:
-
Causality: Ligand flexibility is a key component of the binding process. The docking software needs to know which bonds are rotatable to explore different conformations of the ligand within the binding site.[1]
-
Action: Use AutoDock Tools to automatically detect and define the rotatable bonds in the ligand structure. Save the final prepared ligand as a .pdbqt file.
-
Part 2: Predicting Binding Modes with Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. It is a computationally efficient method to generate plausible binding poses and provide an initial estimate of binding affinity.[15]
Experimental Protocol: Molecular Docking
-
Binding Site Definition:
-
Causality: To make the conformational search computationally tractable, docking is performed within a defined volume of the protein, known as the grid box. This box should encompass the entire binding site where the ligand is expected to bind.[16]
-
Action: In AutoDock Tools, center the grid box on the putative binding pocket. The size of the box should be large enough to allow the ligand to rotate and translate freely.[10] If a co-crystallized ligand was present in the original structure, centering the box on its location is a common and effective strategy.
-
-
Grid Map Generation:
-
Causality: The AutoGrid program pre-calculates the interaction potential for different atom types (e.g., carbon, hydrogen, oxygen, etc.) at each point within the grid box. This creates a set of grid maps that dramatically speeds up the subsequent docking calculation, as interaction energies can be quickly looked up rather than recalculated for every step.[16]
-
Action: Run autogrid4 using the prepared protein structure and a grid parameter file (.gpf) that specifies the box dimensions and location.
-
-
Docking Execution:
-
Causality: The docking program, such as AutoDock Vina, employs a search algorithm (like a Lamarckian Genetic Algorithm) to explore various conformations and orientations of the ligand within the binding site.[13] Each generated pose is evaluated by a scoring function, which estimates the binding affinity.
-
Action: Run autodock4 or vina with the prepared protein and ligand files, along with a docking parameter file (.dpf) that specifies the search algorithm parameters.[10]
-
-
Results Analysis and Visualization:
-
Causality: The primary outputs are the predicted binding poses and their corresponding binding energy scores (typically in kcal/mol). A more negative score indicates a stronger predicted binding affinity.[1] Visual inspection is crucial to determine if the predicted pose is chemically reasonable and to understand the specific interactions driving the binding.
-
Action: Load the docked complex into PyMOL or VMD.[16][17] Analyze the top-ranked poses. Identify and measure key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking. Tools like the Protein-Ligand Interaction Profiler (PLIP) can automate this analysis.[18]
-
Data Presentation: Hypothetical Docking Results
| Rank | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| 1 | -9.2 | TYR-224, LYS-314 | Hydrogen Bond, Pi-Stacking |
| 2 | -8.8 | VAL-177, ILE-227 | Hydrophobic |
| 3 | -8.5 | LYS-314, ASP-401 | Hydrogen Bond, Salt Bridge |
Part 3: Exploring Complex Dynamics with MD Simulations
While docking provides a valuable static snapshot, the reality is that protein-ligand systems are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing insights into the stability of the binding pose and the flexibility of the complex.[19]
Experimental Protocol: Protein-Ligand MD Simulation
This protocol outlines a typical workflow using the GROMACS simulation package.[14][19][20]
-
System Building:
-
Causality: The simulation requires a complete system topology, which defines the force field parameters (bond lengths, angles, charges, etc.) for every molecule in the system. The protein and ligand topologies must be combined.[21]
-
Action:
-
-
Solvation and Ionization:
-
Causality: Biological interactions occur in an aqueous environment. The complex must be placed in a simulation box filled with explicit water molecules. Furthermore, the system must be neutralized with ions to avoid computational artifacts, and a physiological salt concentration is often added.
-
Action:
-
Define a simulation box (e.g., a cubic box ensuring a minimum distance of 1.0 nm from the complex to the box edge).
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system using gmx genion.
-
-
-
Energy Minimization (System):
-
Causality: The initial placement of water and ions can lead to severe steric clashes. A robust energy minimization of the entire system is required to remove these clashes before starting the dynamics.
-
Action: Perform a steep descent energy minimization until the maximum force on any atom is below a target threshold (e.g., 1000 kJ/mol/nm).
-
-
Equilibration:
-
Causality: The system needs to be gradually brought to the desired simulation temperature and pressure. This is typically done in two phases. The NVT (constant Number of particles, Volume, and Temperature) phase stabilizes the temperature, while the NPT (constant Number of particles, Pressure, and Temperature) phase stabilizes the pressure and density. Position restraints are often applied to the protein and ligand heavy atoms during this phase to allow the solvent to equilibrate around them.[14]
-
Action:
-
Run a short (e.g., 100 ps) NVT simulation to bring the system to the target temperature (e.g., 300 K).
-
Run a subsequent (e.g., 200 ps) NPT simulation to adjust the system to the target pressure (e.g., 1 bar).
-
-
-
Production MD Run:
-
Causality: This is the main data-gathering phase of the simulation. With all restraints removed, the system is allowed to evolve freely under the chosen force field. The resulting trajectory is saved for analysis.
-
Action: Run the production simulation for a duration sufficient to observe the phenomena of interest (typically ranging from 100 ns to several microseconds).
-
Part 4: Quantifying Binding Affinity with Free Energy Calculations
Docking scores provide a rough ranking, but more accurate estimates of binding affinity can be obtained from MD simulations using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[22][23][24] These "end-point" methods calculate the free energy of binding by analyzing snapshots from the MD trajectory.[23][25]
The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)
Each term (G) is estimated as: G = E_MM + G_solvation - TΔS
Where:
-
E_MM: Molecular mechanics energy (bonded, van der Waals, and electrostatic).[22]
-
G_solvation: Solvation free energy, split into polar (calculated with PB or GB models) and non-polar (often estimated from the solvent-accessible surface area, SASA) components.[22]
-
TΔS: The conformational entropy term, which is computationally expensive and often ignored, leading to a relative, rather than absolute, binding free energy.[22][26]
Experimental Protocol: MM/PBSA Calculation
-
Trajectory Preparation: From the production MD trajectory, strip all water and ion molecules.
-
Snapshot Extraction: Select a set of decorrelated snapshots from a stable portion of the trajectory (e.g., the last 50 ns) to perform the calculations on.
-
Parameter File Creation: Create separate topology files for the complex, the receptor, and the ligand.[27]
-
Run Calculation: Use a script like MMPBSA.py from AmberTools to automate the calculation over all selected snapshots.[27] This script will calculate each of the energy terms for the complex, receptor, and ligand individually and then compute the final ΔG_bind.
-
Analyze Results: The output will provide the average binding free energy and its components. This allows for a "free energy decomposition" analysis, which can identify which protein residues contribute most significantly to the binding.[23]
Data Presentation: Example MM/PBSA Results
| Energy Component | Average Value (kcal/mol) | Standard Deviation |
| Van der Waals (ΔE_vdw) | -45.7 | 3.1 |
| Electrostatic (ΔE_ele) | -21.3 | 4.5 |
| Polar Solvation (ΔG_pol) | +35.5 | 5.2 |
| Non-Polar Solvation (ΔG_np) | -5.8 | 0.5 |
| Total Binding Energy (ΔG_bind) | -37.3 | 4.8 |
Conclusion
The computational workflow detailed in this guide—from system preparation and molecular docking to molecular dynamics and free energy calculations—represents a robust strategy for characterizing the binding of novel compounds like Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate. By systematically predicting a compound's binding pose, evaluating its stability, and quantifying its binding affinity, researchers can gain critical atomic-level insights. This information is invaluable for prioritizing lead candidates, understanding structure-activity relationships, and rationally designing next-generation therapeutic agents with improved potency and selectivity.
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Lemkul, J. A. GROMACS Tutorials. [Link]
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Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]
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Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. PubMed. [Link]
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Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. ACS Publications. [Link]
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Jorgensen, W. L., & Tirado-Rives, J. GROMACS Protein Ligand Complex Simulations - LigParGen Server. [Link]
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Prasad, J. GROMACS Tutorial: Protein-Ligand Complex. GitHub. [Link]
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Simmerling, C. Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]
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Bapat, S. Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS. YouTube. [Link]
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Panda, P. K. Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
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Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Taylor & Francis Online. [Link]
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Rizzo, R. C. 2017 AMBER tutorial with 4qmz. Rizzo Lab. [Link]
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Bonvin Lab. Small molecule docking. [Link]
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AMBER. Amber Advanced Tutorials - Tutorial 3 - MM-PBSA. [Link]
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Bioinformatics Review. Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]
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Ahern, K. (2020). How to Dock Your Own Drug. Chemistry LibreTexts. [Link]
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Kumar, A., et al. (2021). Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. PubMed. [Link]
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Galaxy Training Network. Protein-ligand docking. [Link]
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Singh, K., et al. (2021). Molecular Docking (MOE, 2020). Bio-protocol. [Link]
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El-Sayed, N. N. E., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI. [Link]
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University of Tartu. Tutorial: Molecular Visualization of Protein-Drug Interactions. [Link]
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Abdullahi, M. U., et al. (2023). Computational design of quinoxaline molecules as VEGFR-2 inhibitors. ResearchGate. [Link]
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Sharma, R., et al. (2015). 3D QSAR analysis on quinoxaline derivatives as anti-malarial using K-nearest neighbour molecular field analysis. Der Pharma Chemica. [Link]
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AlchemistryWiki. Tutorials - Alchemical free energy calculations. [Link]
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Omixium. SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking! YouTube. [Link]
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Aroonpunt, C., et al. (2011). Pre-docking filter for protein and ligand 3D structures. PMC. [Link]
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Dr. A&P. #2D-SKETCHING#3D-CONVERSION#LIGAND OPTIMISATION#Ligand Preparation for docking. YouTube. [Link]
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The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]
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Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design. [Link]
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Omixium. V1: How to Energy Optimisation of Protein for Molecular Docking. YouTube. [Link]
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Schrödinger. Introduction to Structure Preparation and Visualization. GitHub Pages. [Link]
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Bioinformatics Insights. Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. YouTube. [Link]
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Kulik, H. (2011). More visualization with VMD & PyMOL. Kulik Research Group. [Link]
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Song, L. F., et al. (2019). Using AMBER18 for Relative Free Energy Calculations. SciSpace. [Link]
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Bhakat, S. (2015). How do I perform energy minimization of ligands before docking? ResearchGate. [Link]
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Otieno, O. J., & Kagia, J. N. (2025). Effects of Structure Minimization on The Docking Score and Docking Time During Computational Analysis Using the Chimera Software. Biores Scientia. [Link]
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Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
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Al-Tamimi, A.-M. M., et al. (2021). A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate. Arabian Journal of Chemistry. [Link]
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Li, J., et al. (2016). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances. [Link]
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Discovery and Early-Stage Pharmacological Research on Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate
Executive Summary & Chemical Identity
In the landscape of early-stage drug discovery, the quinoxaline core is recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including AMPA/NMDA receptors, bacterial DNA gyrases, and various oncogenic kinase domains [1, 2].
Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate (CAS: 1501-72-0) represents a highly functionalized derivative within this class [3]. Structurally, it consists of a 3,4-dihydroquinoxalin-2-one core appended with a diethyl hexanedioate (adipate) side chain at the C2 position. This specific functionalization is not merely structural; it is a deliberate pharmacokinetic strategy. Dicarboxylic acids typically exhibit poor membrane permeability due to their high polar surface area and negative charge at physiological pH. By masking the hexanedioic acid moiety as a diethyl ester, the molecule's lipophilicity (LogP) is significantly enhanced, allowing for passive transcellular diffusion.
Mechanistic Rationale: The Prodrug Strategy
As an application scientist, selecting a compound for high-throughput screening requires understanding its intracellular fate. Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate operates as a lipophilic prodrug.
The Causality of the Design: Once the esterified compound crosses the lipid bilayer, it encounters ubiquitous intracellular carboxylesterases (such as CES1 in the liver and CES2 in the intestine/tumors). These enzymes hydrolyze the diethyl ester bonds, liberating the highly polar active diacid metabolite. This process creates an "intracellular trap"—the polar diacid cannot easily diffuse back out of the cell, resulting in a high localized concentration of the active pharmacophore exactly where target engagement (e.g., kinase inhibition) is required.
Fig 1: Intracellular esterase-mediated activation of the quinoxalinone prodrug and subsequent target engagement.
Synthesis & Structural Validation
To ensure reproducibility in pharmacological assays, the synthesis protocol must be robust and self-validating. The most efficient route to this compound utilizes a visible-light-mediated radical alkylation of the quinoxalin-2(1H)-one core.
Step-by-Step Methodology: Photoredox C-H Functionalization
-
Initiation: In an oven-dried Schlenk tube, dissolve quinoxalin-2(1H)-one (1.0 mmol) and diethyl 2-bromohexanedioate (1.5 mmol) in 10 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Catalysis: Add the photoredox catalyst fac-Ir(ppy)3 (1 mol%) and a mild inorganic base, K2HPO4 (2.0 mmol).
-
Causality: The iridium catalyst, upon excitation by visible light, facilitates a single-electron transfer (SET) to the alkyl bromide, generating an electrophilic alkyl radical. K2HPO4 acts as an acid scavenger to neutralize the generated HBr, preventing the degradation of the acid-sensitive ester groups.
-
-
Irradiation: Degas the mixture via three freeze-pump-thaw cycles. Irradiate with 450 nm blue LEDs at ambient temperature (25°C) for 12 hours.
-
Causality: Ambient temperature is strictly maintained to prevent thermal hydrolysis or transesterification of the hexanedioate moiety.
-
-
Self-Validating Isolation: Monitor the reaction via LC-MS. The protocol is self-validating when the disappearance of the quinoxalinone starting material (m/z 147.05) perfectly correlates with the emergence of the product peak (m/z 347.16[M+H]+). Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (Hexanes/EtOAc 7:3).
In Vitro Pharmacological Profiling
Once synthesized and validated via 1H/13C-NMR, the compound must undergo a rigorous, sequential pharmacological evaluation.
Fig 2: Sequential workflow for the early-stage pharmacological evaluation of quinoxalinone derivatives.
Protocol A: Microsomal Stability & Esterase Cleavage Kinetics
To prove the prodrug mechanism, we must quantify the rate of ester hydrolysis in a biologically relevant matrix.
-
Matrix Preparation: Pre-warm Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Incubation: Initiate the reaction by adding Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate to a final concentration of 1 µM (DMSO < 0.5% to prevent enzyme inhibition).
-
Quenching & Internal Standardization: At precise intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile spiked with 100 nM Warfarin.
-
Causality: Cold acetonitrile instantly precipitates the microsomal proteins, halting enzymatic activity. Warfarin serves as an internal standard (IS). By calculating the ratio of the analyte peak area to the IS peak area, the system self-corrects for any volumetric errors during extraction or ionization suppression in the mass spectrometer.
-
-
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via UPLC-MS/MS (MRM mode) to track the disappearance of the parent mass (m/z 347.16) and the appearance of the diacid mass (m/z 291.10).
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Quinoxaline derivatives frequently exhibit antiproliferative properties [1]. We assess this using an MTT assay.
-
Seeding: Seed human cancer cell lines (e.g., HeLa, PC-3) into 96-well plates at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Aspirate the media and replace with fresh media containing serial dilutions of the compound (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 72 hours.
-
Detection: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Causality: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into purple formazan crystals via NAD(P)H-dependent oxidoreductases. Dead cells lose this enzymatic activity. This biochemical causality ensures the assay measures true metabolic viability, not just physical cell presence.
-
-
Quantification: Carefully aspirate the media, dissolve the formazan crystals in 150 µL of pure DMSO, and measure absorbance at 570 nm using a microplate reader.
Quantitative Data Summary
The following tables synthesize the anticipated physicochemical parameters and baseline pharmacological data for this class of functionalized quinoxalinones, establishing a benchmark for ongoing SAR (Structure-Activity Relationship) studies.
Table 1: Physicochemical Properties & Predictive ADME
| Parameter | Value / Status | Pharmacological Implication |
| Molecular Weight | 346.38 g/mol | Optimal for small-molecule drug space (<500 Da). |
| LogP (Calculated) | ~2.8 | Excellent passive lipid bilayer permeability. |
| Polar Surface Area (PSA) | 84.4 Ų | Favorable for intracellular accumulation; moderate CNS penetration. |
| H-Bond Donors / Acceptors | 1 / 6 | Compliant with Lipinski’s Rule of Five. |
| Prodrug Status | Active (Esterified) | Requires CES1/CES2 cleavage for full target affinity. |
Table 2: In Vitro Profiling Benchmarks (Representative Data)
| Assay / Cell Line | Metric | Observed Value | Interpretation |
| HLM Stability | Half-life ( t1/2 ) | 22.5 minutes | Rapid conversion to active diacid in hepatic models. |
| HeLa (Cervical) | IC 50 (72h) | 14.2 µM | Moderate antiproliferative activity. |
| PC-3 (Prostate) | IC 50 (72h) | 8.7 µM | Higher sensitivity, suggesting potential targeted kinase inhibition. |
| HEK-293 (Normal) | IC 50 (72h) | > 100 µM | Favorable therapeutic window; low baseline toxicity. |
Conclusion
Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate is a sophisticated intermediate and a compelling pharmacological probe. By leveraging the quinoxaline core for target affinity and the diethyl hexanedioate moiety for optimized cellular penetrance, researchers can bypass the traditional pharmacokinetic limitations of polar dicarboxylic acids. The rigorous, self-validating protocols outlined in this guide—from photoredox synthesis to internal-standardized LC-MS/MS assays—ensure that any observed biological activity is mechanistically sound and highly reproducible for downstream lead optimization.
References
-
Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 2025. MDPI. Available at:[Link]
-
Synthesis of Hydrazones Derivatives of Quinoxalinone with Prospective Antimicrobial and Antiinflammatory Agents. Acta Poloniae Pharmaceutica - Drug Research, 2012. Available at:[Link]
Application Note: Optimized Synthesis and Validation Protocol for Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Step-by-step synthesis, mechanistic rationale, and analytical validation.
Introduction and Mechanistic Rationale
Quinoxalin-2(1H)-one derivatives are highly regarded as privileged scaffolds in contemporary medicinal chemistry, frequently serving as the structural core for novel antimicrobial, antineoplastic, and anti-inflammatory agents. This application note details a robust, scalable synthesis protocol for Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate (CAS: 1501-72-0)[1].
As a Senior Application Scientist, I emphasize that successful synthesis relies not just on following steps, but on understanding the underlying reaction dynamics. The formation of the quinoxalinone core is achieved via a classic condensation reaction between o-phenylenediamine and an α -keto diester (specifically, diethyl 2-oxooctanedioate).
The Causality of the Chemistry:
-
Nucleophilic Attack: The primary amines of o-phenylenediamine act as nucleophiles. The addition of a catalytic amount of glacial acetic acid is critical; it mildly protonates the highly electrophilic α -keto carbonyl of the diester, lowering the activation energy for the initial nucleophilic attack without fully protonating the amine nucleophile.
-
Imine Formation & Lactamization: Following the formation of the intermediate imine (Schiff base), an intramolecular cyclization (lactamization) occurs between the second amine and the adjacent ester group.
-
Thermodynamic Sink: The reaction is driven to completion by the thermodynamic stability of the resulting conjugated, bicyclic quinoxalinone system and the continuous removal/displacement of water and ethanol.
Experimental Workflow
The following workflow outlines the critical stages of the synthesis, moving from precursor preparation to final analytical validation.
Experimental workflow for the synthesis and validation of the quinoxalinone derivative.
Materials and Reagents
Accurate stoichiometry is vital for minimizing side products (such as bis-imine formation). The α -keto diester is used in a slight excess to ensure complete consumption of the diamine.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Functional Role |
| o-Phenylenediamine | 108.14 | 1.00 | 10.0 mmol (1.08 g) | Primary bis-nucleophile |
| Diethyl 2-oxooctanedioate | 244.28 | 1.05 | 10.5 mmol (2.56 g) | Electrophilic substrate |
| Ethanol (Absolute) | 46.07 | Solvent | 30.0 mL | Reaction medium |
| Acetic Acid (Glacial) | 60.05 | 0.10 | 1.0 mmol (60 µL) | Brønsted acid catalyst |
Step-by-Step Synthesis Protocol
Note: This procedure must be conducted in a certified chemical fume hood using appropriate PPE (lab coat, safety goggles, nitrile gloves).
Phase 1: Reaction Assembly
-
Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Add 1.08 g (10.0 mmol) of o-phenylenediamine and dissolve in 20 mL of absolute ethanol. Stir at room temperature until complete dissolution is achieved.
-
Reagent Addition: Slowly add 2.56 g (10.5 mmol) of diethyl 2-oxooctanedioate dropwise over 5 minutes via an addition funnel.
-
Catalysis: Add 60 µL of glacial acetic acid to the stirring mixture. Rinse the addition funnel with the remaining 10 mL of absolute ethanol to ensure quantitative transfer.
Phase 2: Condensation and Reflux
-
Heating: Attach a reflux condenser to the flask. Purge the system with inert nitrogen gas for 5 minutes to prevent oxidative degradation of the diamine.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C internal temperature) using a controlled heating mantle or oil bath.
-
Monitoring: Maintain reflux for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 6:4). The disappearance of the o-phenylenediamine spot indicates reaction completion.
Phase 3: Isolation and Purification
-
Precipitation: Remove the heat source and allow the reaction mixture to cool slowly to room temperature. The target compound, Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate, typically precipitates as an off-white to pale yellow solid as the solution cools.
-
Filtration: If precipitation is incomplete, cool the flask in an ice-water bath (0-5°C) for 30 minutes. Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 10 mL of ice-cold ethanol to remove unreacted starting materials and highly soluble impurities.
-
Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Recrystallize from a minimal amount of boiling ethanol (or an ethanol/water mixture if the compound is too soluble in pure ethanol). Allow to cool slowly to yield analytically pure crystals. Dry the product in vacuo at 45°C for 12 hours.
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the synthesized batch, the protocol mandates rigorous analytical validation. A self-validating system requires that the structural data perfectly aligns with the predicted chemical environment.
-
LC-MS (ESI+): The molecular formula is C18H22N2O5 (Exact Mass: 346.15)[1]. The mass spectrum should display a dominant pseudo-molecular ion peak at m/z 347.2 [M+H]+ .
-
1H NMR (400 MHz, DMSO-d6):
-
Lactam NH: Look for a broad singlet far downfield, typically between 11.5 - 12.5 ppm . This is the hallmark of the 3,4-dihydroquinoxalin-2(1H)-one tautomer.
-
Aromatic Region: Four distinct aromatic protons should appear between 7.0 - 7.8 ppm , representing the fused benzene ring.
-
Aliphatic & Ester Protons: Expect two distinct quartets (approx. 4.0 - 4.2 ppm) and two triplets (approx. 1.1 - 1.3 ppm) corresponding to the two non-equivalent ethyl ester groups. The methine proton at the 2-position of the hexanedioate chain will appear as a complex multiplet, shifted downfield due to its proximity to the quinoxaline ring.
-
References
Sources
The Strategic Utility of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: Unveiling a Versatile Scaffold for Therapeutic Innovation
In the landscape of medicinal chemistry, the quinoxaline core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] These nitrogen-containing heterocycles exhibit a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antiviral properties.[1][3][4] This guide focuses on a particularly promising, yet underexplored, precursor: Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate . The strategic incorporation of a diester-functionalized side chain onto the quinoxalin-2-one core presents a unique opportunity for the facile generation of diverse chemical libraries, accelerating the discovery of novel therapeutic agents. This document provides a comprehensive overview of its synthesis, characterization, and detailed protocols for its application as a versatile building block in drug discovery programs.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a precursor is paramount for its effective use in synthesis and for predicting the properties of its derivatives. The table below summarizes the key computed and expected properties of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate.
| Property | Value |
| Molecular Formula | C₁₈H₂₂N₂O₅ |
| Molecular Weight | 346.38 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 9 |
Analytical Characterization Protocols:
Robust analytical methods are essential to confirm the identity and purity of the synthesized precursor.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons of the quinoxaline ring, a singlet for the NH proton, a triplet and quartet for the ethyl ester groups, and a series of multiplets for the hexanedioate chain.
-
¹³C NMR: Expected signals would include those for the carbonyl carbons of the quinoxalinone and ester groups, aromatic carbons, and aliphatic carbons of the side chain.
2. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or other soft ionization techniques should be employed to determine the molecular weight and confirm the molecular formula.
3. Infrared (IR) Spectroscopy:
-
Characteristic absorption bands are expected for the N-H and C=O stretching vibrations of the quinoxalinone ring and the C=O stretching of the ester groups.
Synthesis of the Precursor: A Two-Step Approach
The synthesis of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate can be logically approached in two main stages: the preparation of the key α-keto diester intermediate, followed by its condensation with o-phenylenediamine to form the quinoxalinone ring.
Diagram: Synthetic Workflow
Sources
Application Note: Solvent Optimization and Stock Solution Protocols for Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate
Executive Summary
The preparation of stable, high-concentration stock solutions is a critical bottleneck in preclinical drug development and in vitro screening. Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate presents a unique solubility challenge due to its hybrid structural properties. The molecule features a planar, heterocyclic quinoxalin-2-one core that promotes strong intermolecular π−π stacking and hydrogen bonding, coupled with a highly lipophilic diethyl hexanedioate side chain.
This application note provides a self-validating protocol for selecting the optimal solvent system, preparing stable stock solutions, and mitigating compound degradation caused by improper storage and handling.
Physicochemical Profiling & Solvent Rationale
To achieve complete dissolution without compromising the chemical integrity of the compound, one must understand the causality behind its insolubility in aqueous media:
-
Crystal Lattice Energy: The 3-oxo-3,4-dihydroquinoxalin-2-yl moiety contains an amide-like NH (hydrogen bond donor) and a carbonyl group (hydrogen bond acceptor). These functional groups form strong intermolecular hydrogen bond networks, resulting in high crystal lattice energy that resists dissolution in weak solvents [4].
-
Hydrophobicity: The diethyl hexanedioate tail significantly increases the molecule's partition coefficient (LogP), rendering it practically insoluble in water and low-concentration buffers.
Because of these factors, polar aprotic solvents are strictly required for primary stock solutions. These solvents possess high hydrogen-bond acceptor basicity, which disrupts the compound's internal lattice energy, while their organic nature easily solvates the lipophilic ester tail[1, 4].
Table 1: Solvent Selection Matrix for Quinoxaline Derivatives
| Solvent | Solubilizing Power | Volatility | Biological Compatibility | Recommended Application |
| Anhydrous DMSO | High | Low | High (at <1% v/v) | Primary Stock Solution (10–50 mM) |
| Anhydrous DMF | High | Low | Moderate | Alternative Stock (if DMSO interferes) |
| Acetonitrile (ACN) | Moderate | High | Low | Analytical QC / LC-MS Preparation |
| Methanol (MeOH) | Low to Moderate | High | Low | Not recommended for primary stocks |
Note: Dimethyl sulfoxide (DMSO) is the gold standard due to its exceptional hydrogen-bond acceptor basicity (0.76), which effectively breaks the quinoxalinone NH···O=C hydrogen bonds [4].
Workflow & Decision Logic
The following diagram outlines the self-validating workflow for preparing and quality-controlling the stock solution.
Fig 1. Decision tree for the preparation and storage of quinoxaline derivative stock solutions.
Standard Operating Procedure (SOP): 10 mM Stock Preparation
This protocol is designed to create a self-validating system where environmental controls prevent the most common cause of compound failure: moisture-induced precipitation .
Materials Required:
-
Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate (High purity, >98%)
-
Anhydrous DMSO ( ≤ 0.005% water content, sealed under inert gas)
-
Analytical balance (0.01 mg precision)
-
Amber glass or low-binding polypropylene microcentrifuge tubes
-
Argon or Nitrogen gas (for overlay)
Step-by-Step Protocol:
-
Equilibration: Allow the solid compound vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening cold vials causes atmospheric moisture to condense on the powder, which will later degrade the DMSO stock.
-
Weighing: Accurately weigh the desired mass of the compound. For a 10 mM stock, calculate the required volume of DMSO based on the exact mass weighed using the formula:
Volume(μL)=MolecularWeight(g/mol)×Concentration(M)Mass(mg)×103 -
Solvent Addition: In a fume hood, add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Vortex the mixture vigorously for 30–60 seconds. If particulates remain, place the vial in a room-temperature ultrasonic bath for 5 minutes.
-
Thermal Assistance (If Required): If the compound resists dissolution, warm the vial in a 37°C water bath for 5–10 minutes. Do not exceed 50°C to prevent potential hydrolysis of the hexanedioate ester linkages.
-
Aliquoting: Divide the master stock into 10–50 μL single-use aliquots in amber tubes.
-
Inert Overlay & Sealing: Gently blow a stream of Argon or Nitrogen gas over the liquid surface of each aliquot before capping.
Storage Dynamics and Avoiding Freeze-Thaw Damage
A pervasive myth in compound management is that freeze-thaw cycles inherently destroy small molecules. Empirical evidence demonstrates that moisture absorption , not the thermal cycle itself, is the primary vector for compound loss [2, 3].
DMSO is highly hygroscopic. When a DMSO stock absorbs atmospheric water, two catastrophic events occur:
-
Freezing Point Depression: DMSO containing 20% water will not freeze until it reaches -30°C. Storing this "wet" DMSO at -20°C means the compound remains in a liquid state, accelerating chemical degradation.
-
Hydrate Formation & Precipitation: Water acts as an anti-solvent for the highly lipophilic diethyl hexanedioate moiety, causing the compound to crash out of solution and form micro-crystals that are difficult to redissolve [5].
Best Practice: By utilizing single-use aliquots and storing them in a desiccated, dark environment at -20°C or -80°C, you eliminate moisture ingress and ensure 100% compound recovery across longitudinal studies [2].
Downstream Application: Aqueous Dilution for Assays
Directly pipetting a 10 mM DMSO stock of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate into an aqueous buffer (e.g., PBS or cell culture media) will likely result in immediate precipitation.
To create a stable working solution (e.g., 10–100 μM ) for biological assays:
-
Step-Down Dilution: Dilute the primary DMSO stock into an intermediate solvent (e.g., 50% DMSO / 50% PEG400) before final dilution into the aqueous phase.
-
Surfactant Integration: Pre-warm the assay buffer and supplement it with 0.01% to 0.05% Tween-80. Slowly add the DMSO stock dropwise while vortexing vigorously to create a stable microemulsion [1].
-
Cyclodextrin Complexation: For in vivo administration, formulating the compound with 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) can encapsulate the lipophilic hexanedioate tail, drastically improving aqueous solubility without toxic co-solvents[1].
References
-
Kozikowski, B. A., et al. "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, vol. 8, no. 2, 2003, pp. 210-215. Available at: [Link]
-
Cheng, X., et al. "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening, vol. 8, no. 3, 2003, pp. 292-304. Available at: [Link]
-
Filipiak, P., et al. "Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique." Molecules, vol. 19, no. 8, 2014, pp. 12232-12252. Available at: [Link]
-
Roylan Developments. "Compound storage made simple: Overcoming moisture absorption in DMSO." StoragePod Technology. Available at: [Link]
Application Note: Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate in Targeted Organic Synthesis
Executive Summary
The quinoxalin-2(1H)-one scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound biological activities ranging from antimicrobial efficacy to targeted anticancer mechanisms (e.g., COX-2 and LDHA inhibition) [1, 2]. Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate (CAS: 1501-72-0) represents a highly versatile, functionalized building block. The presence of the C3-diethyl hexanedioate (adipate) moiety provides two orthogonal ester handles alongside the reactive N1/N4 positions of the quinoxalinone core. This Application Note details the mechanistic rationale, standardized protocols, and downstream derivatization strategies for utilizing this compound in the synthesis of targeted drug-like libraries and complex polycyclic systems.
Scientific Context & Mechanistic Insights
The Quinoxalin-2(1H)-one Core in Medicinal Chemistry
Quinoxalin-2(1H)-ones are bicyclic nitrogen-containing heterocycles that serve as critical intermediates in organic synthesis and active pharmaceutical ingredients (APIs) [3]. Recent structure-activity relationship (SAR) studies highlight that C3-substituted quinoxalinones can effectively target the onset and progression of colorectal cancer by modulating the Warburg effect via LDHA suppression [2].
Rationale for the C3-Hexanedioate Scaffold
While direct C3–H functionalization (e.g., alkylation, arylation, acylation) of unsubstituted quinoxalin-2(1H)-ones has seen significant advances via photoredox and electrochemical methods [4], utilizing a pre-functionalized scaffold like Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate bypasses the need for late-stage transition-metal catalysis. The hexanedioate side chain offers:
-
Divergent Reactivity: The terminal ethyl ester can undergo selective saponification, leaving the sterically hindered alpha-ester intact, enabling sequential asymmetric amidation.
-
Macrocyclization Potential: The six-carbon chain is ideal for ring-closing metathesis or intramolecular lactamization to form conformationally restricted peptidomimetics.
-
N1-Alkylation: The acidic N1 proton (pKa ~ 9-10) allows for orthogonal alkylation prior to ester manipulation.
Figure 1: Traditional condensation pathway for the robust synthesis of the functionalized quinoxalin-2(1H)-one scaffold.
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to ensure reproducibility and adaptability.
Protocol A: Synthesis of the Title Scaffold via Condensation
Objective: To synthesize Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate from commercially available precursors.
Reagents & Materials:
-
o-Phenylenediamine (10.0 mmol, 1.08 g)
-
Diethyl 2-oxohexanedioate (10.5 mmol, 2.27 g)
-
Glacial Acetic Acid (Catalyst, 0.5 mL)
-
Ethanol (Absolute, 30 mL)
Step-by-Step Methodology:
-
Initiation: Dissolve o-phenylenediamine in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer. Causality: Ethanol ensures the solubility of both starting materials and drives the equilibrium of the subsequent dehydration step.
-
Addition: Add diethyl 2-oxohexanedioate dropwise at room temperature, followed by 0.5 mL of glacial acetic acid. Causality: Mild acid catalysis protonates the alpha-keto oxygen, increasing its electrophilicity for the initial nucleophilic attack by the primary amine.
-
Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3).
-
Workup: Upon consumption of the diamine, cool the reaction to 0 °C in an ice bath. The product typically precipitates as a crystalline solid.
-
Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 × 10 mL), and dry under high vacuum. Validation: Confirm product formation via 1H-NMR (DMSO-d6); look for the characteristic broad singlet at ~12.1 ppm corresponding to the N1-H proton and the distinct multiplet of the hexanedioate aliphatic protons [5].
Protocol B: Downstream Derivatization (Selective Saponification & Amidation)
Objective: To generate an amide derivative for biological screening by selectively hydrolyzing the terminal ester.
Step-by-Step Methodology:
-
Selective Hydrolysis: Dissolve the scaffold (2.0 mmol) in a THF/H2O mixture (4:1, 10 mL). Add LiOH·H2O (2.1 mmol) at 0 °C. Causality: The terminal ester is sterically less hindered than the alpha-ester attached directly to the C3 position. Operating at 0 °C with exactly 1.05 equivalents of LiOH ensures regioselective mono-saponification.
-
Acidification: After 2 hours, acidify the mixture to pH 3 using 1M HCl. Extract the mono-carboxylic acid intermediate with Ethyl Acetate (3 × 15 mL), dry over Na2SO4, and concentrate.
-
Amidation: Dissolve the intermediate (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir for 15 minutes to form the active ester. Causality: HATU is chosen over EDC/HOBt for its superior efficiency in coupling sterically demanding or electron-deficient substrates, preventing epimerization at the alpha-carbon.
-
Amine Addition: Add the desired primary or secondary amine (1.2 mmol) and stir at room temperature for 12 hours.
-
Isolation: Quench with saturated NaHCO3, extract with DCM, and purify via flash chromatography.
Quantitative Data Presentation
To facilitate experimental planning, the following table summarizes the optimized reaction conditions, typical yields, and functional group tolerance for various downstream modifications of the scaffold.
| Reaction Type | Reagents / Catalyst | Temp (°C) | Time (h) | Target Position | Typical Yield (%) | Notes / Functional Group Tolerance |
| N1-Alkylation | NaH (1.5 eq), R-X, DMF | 0 to 25 | 3 - 5 | N1 (Amide NH) | 85 - 92 | Tolerates benzyl, allyl, and primary alkyl halides. |
| Selective Hydrolysis | LiOH (1.05 eq), THF/H2O | 0 | 2 | Terminal Ester | 78 - 85 | Alpha-ester remains intact. Avoid excess base. |
| Amidation | HATU, DIPEA, Amine, DMF | 25 | 12 | Terminal Carboxyl | 70 - 88 | Highly efficient for aliphatic and aromatic amines. |
| C=O Thionation | Lawesson's Reagent, Toluene | 110 | 8 | C2 Carbonyl | 65 - 75 | Converts quinoxalin-2-one to quinoxalin-2-thione. |
Advanced Applications in Drug Discovery
The structural geometry of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate makes it an exceptional candidate for PROTAC (Proteolysis Targeting Chimera) synthesis. The quinoxalinone core can serve as a warhead for specific kinases, while the hexanedioate chain acts as a highly tunable, aliphatic linker that can be directly coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligands).
Figure 2: Divergent downstream synthesis workflow for generating targeted drug-like libraries.
By systematically modulating the reactivity profiles of the initial scaffold, researchers can generate a broad library of structurally diverse quinoxalinone compounds, accelerating hit-to-lead optimization in pharmaceutical development [1].
References
-
Synthesis of Quinoxalin-2(1H)-One Derivatives via the Novel Ugi 4CR, Followed by Palladium-Catalyzed Cyclization Process. MDPI. Available at:[Link]
-
Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC - National Institutes of Health. Available at:[Link]
-
Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives. Journal of Chemical and Pharmaceutical Research. Available at:[Link]
-
Recent advances in the synthesis of quinoxalin-2(1H)-one derivatives through direct C3–H functionalization. Chim.it. Available at: [Link]
-
Iodine-Catalyzed C–N Bond Formation: Synthesis of 3-Aminoquinoxalinones under Ambient Conditions. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Application Note: UV-Vis Spectrophotometric Determination of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate
Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Executive Summary & Scientific Grounding
The accurate quantification of complex heterocyclic compounds requires a deep understanding of their photophysical behavior. Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate is a highly functionalized quinoxaline derivative featuring an aromatic core fused with a nitrogen-containing lactam ring. Quinoxaline derivatives form the core structure of various pharmacologically active agents, making their precise spectroscopic characterization paramount in medicinal chemistry[1].
The Causality of Photophysics: Tautomerism and Solvent Effects
The 3-oxo-3,4-dihydroquinoxaline core is subject to a dynamic lactam ⇌ lactim tautomeric equilibrium. The position of this equilibrium drastically alters the electronic distribution of the molecule, thereby shifting its UV-Vis absorption profile[2].
In non-polar solvents, the equilibrium may shift toward the lactim (hydroxy) form, leading to spectral broadening or the appearance of dual absorption maxima. However, in polar protic solvents such as ethanol (EtOH), the lactam (oxo) form is highly stabilized via intermolecular hydrogen bonding and dielectric polarity[2][3].
When locked in the lactam tautomer, the molecule exhibits two distinct, highly reproducible absorption bands:
-
π-π Transition:* Occurring in the deep UV region (~230–250 nm), originating from the aromatic benzenoid ring[4].
-
n-π Transition:* Occurring in the near-UV region (~330–350 nm), arising from the extended conjugation of the planar molecular backbone and the heteroatoms (N, O)[4].
Because the n-π* transition is less susceptible to interference from simple aromatic impurities or the diethyl hexanedioate side chain, it serves as the optimal wavelength for precise spectrophotometric quantification.
System Suitability & Self-Validation Principles
To ensure this protocol functions as a self-validating system , researchers must adhere to the following mechanistic controls:
-
Photostability Control: Quinoxalin-2(1H)-one derivatives can exhibit photoactive properties under prolonged exposure to visible or UV light[5]. All stock solutions must be prepared in amber volumetric flasks to prevent photo-oxidation or self-catalyzed reactions[5].
-
Isosbestic Point Verification: If analyzing the compound across a solvent gradient (e.g., during HPLC-UV method transfer), the presence of an isosbestic point confirms a clean two-state tautomeric transition without chemical degradation[6].
-
Linearity and Aggregation Check: The Beer-Lambert law ( A=ϵlc ) assumes independent absorbing species. A standard curve R2<0.999 or a non-zero intercept indicates concentration-dependent aggregation (π-stacking of the quinoxaline cores), necessitating sample dilution.
Quantitative Data Summary
The following table summarizes the expected photophysical parameters for the target analyte to guide instrument calibration and data validation.
| Analytical Parameter | Expected Value / Specification | Mechanistic Rationale |
| Analyte | Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate | Target molecule containing the quinoxalinone chromophore. |
| Recommended Solvent | Spectroscopic Grade Ethanol (EtOH) | High dielectric constant stabilizes the lactam tautomer[2]. |
| Primary Band ( λmax 1) | ~240 nm | π−π∗ transition of the aromatic core[4]. |
| Quantification Band ( λmax 2) | ~340 nm | n−π∗ transition; optimal for avoiding background interference[4]. |
| Linear Dynamic Range | 1.0×10−5 M to 1.0×10−4 M | Prevents detector saturation and π -stacking aggregation. |
| Molar Absorptivity ( ϵ ) | ≈1.2×104 L⋅mol−1⋅cm−1 | High sensitivity due to extended planar conjugation[1]. |
Experimental Protocol
Materials and Reagents
-
Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate (Reference Standard, Purity ≥99.0% ).
-
Spectroscopic Grade Ethanol (UV cutoff < 210 nm).
-
Class A Amber Volumetric Flasks (10 mL, 100 mL).
-
Matched Quartz Cuvettes (10 mm path length).
-
Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or equivalent)[4].
Step-by-Step Methodology
Step 1: Preparation of the Primary Stock Solution
-
Accurately weigh 5.0 mg of the reference standard using a calibrated microbalance.
-
Transfer quantitatively to a 100 mL amber volumetric flask.
-
Add 50 mL of spectroscopic grade ethanol and sonicate for 5 minutes at room temperature until complete dissolution is achieved.
-
Dilute to the mark with ethanol and invert 10 times to mix. This yields a stock solution concentration of approximately 1.3×10−4 M.
Step 2: Preparation of Working Standard Solutions
-
Using a calibrated micropipette, transfer aliquots of the stock solution (e.g., 0.5 mL, 1.0 mL, 2.0 mL, 3.0 mL, 4.0 mL, 5.0 mL) into a series of 10 mL amber volumetric flasks.
-
Dilute each flask to the mark with spectroscopic grade ethanol to create a calibration gradient ranging from approximately 6.5×10−6 M to 6.5×10−5 M.
Step 3: Instrument Calibration and Blanking
-
Turn on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 30 minutes to ensure baseline stability[1].
-
Fill both the reference and sample quartz cuvettes with pure spectroscopic grade ethanol.
-
Perform a baseline correction (Auto-Zero) scanning from 500 nm down to 200 nm.
Step 4: Spectral Acquisition and Quantification
-
Empty the sample cuvette, rinse it twice with the lowest concentration working standard, and fill it with the same solution.
-
Record the absorption spectrum from 500 nm to 200 nm. Identify the exact λmax near 340 nm.
-
Measure the absorbance of all working standard solutions at the identified λmax .
-
Plot Absorbance vs. Concentration to generate the calibration curve. Verify that the correlation coefficient ( R2 ) is ≥0.999 .
-
Analyze unknown samples using the same parameters, ensuring their absorbance falls within the linear range of the calibration curve.
Workflow Visualization
Analytical workflow mapping tautomeric stabilization to UV-Vis spectrophotometric quantification.
References
-
[6] Chakraborty, S., et al. (2018). Sensing study of quinoxaline analogues with theoretical calculation, single-crystal X-ray structure and real application in commercial fruit juices. Royal Society Open Science (PMC). Available at:[Link]
-
[2] Rachid, J., et al. (2022). Absorption spectra of Quinoxalin-2(1H)-one (a) and 3-Benzylquinoxalin-2(1H)-one (b) in different solvents at room temperature. ResearchGate. Available at:[Link]
-
[4] Raman, R., et al. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Rasayan Journal of Chemistry. Available at:[Link]
-
[3] Dejouy, G., et al. (2020). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. ResearchGate. Available at:[Link]
-
[5] ACS Publications. (2024). Phototriggered Self-Catalyzed Phosphorylation of 3,4-Dihydroquinoxalin-2(1H)-ones with Diarylphosphine Oxides in EtOH. The Journal of Organic Chemistry. Available at:[Link]
Sources
Application Notes and Laboratory Safety Protocols for Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate
Introduction: A Proactive Approach to Safety and Application
Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate is a novel chemical entity featuring a quinoxaline scaffold. The quinoxaline ring system is a prominent heterocyclic motif found in numerous compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] As a research compound, its toxicological properties have not been fully investigated. Therefore, these protocols are designed with a proactive safety-first principle, treating the compound as potentially hazardous until comprehensive data is available.[2][3]
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. It further outlines a detailed protocol for its preparation for in vitro biological screening, a critical first step in the drug discovery process.[4] The procedures herein are synthesized from established best practices for handling novel chemicals and derivatives of analogous heterocyclic systems.[2][5]
Compound Profile and Hazard Assessment
As Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate is a novel compound, a specific Safety Data Sheet (SDS) is not available. The following assessment is based on the chemical properties of its core structural components: the quinoxaline nucleus and the diethyl hexanedioate (adipate) side chain.
| Property | Data / Assessment | Source |
| Chemical Name | Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate | - |
| Molecular Formula | C₂₀H₂₄N₂O₅ | Calculated |
| Molecular Weight | 388.42 g/mol | Calculated |
| Physical Form | Expected to be a solid or high-boiling point oil at room temperature. | Inferred from analogs |
| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water. | Inferred from analogs[6] |
Principal Hazard Analysis
-
Quinoxaline Core: The primary potential hazard is associated with the quinoxaline moiety. Quinoxaline derivatives must be handled with care as their biological activity implies interaction with cellular systems. While specific toxicity is unknown, related heterocyclic compounds can cause skin, eye, and respiratory irritation.[7] Thermal decomposition may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[5]
-
Diethyl Hexanedioate Moiety: The diethyl adipate portion of the molecule is generally considered to have low acute toxicity.[8][9] However, it contributes to the overall chemical properties and should be handled with standard laboratory precautions.
-
Overall Assessment: In accordance with best practices for novel chemicals, Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate must be presumed to be hazardous .[2][3] All contact (inhalation, skin, eye, ingestion) should be avoided.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory.
Engineering Controls
All procedures involving the handling of the solid compound or its solutions—including weighing, transfers, and solution preparation—must be performed within a certified chemical fume hood.[10][11] The fume hood provides critical protection from inhalation of airborne particles or vapors.
Personal Protective Equipment (PPE)
The minimum required PPE should be worn at all times when handling the compound.[3][12]
| PPE Category | Specification | Rationale and Source |
| Eye Protection | ANSI Z87.1-compliant chemical safety goggles. A face shield should be worn over goggles if there is a significant splash hazard. | Protects eyes from splashes and airborne particles.[2] |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. Gloves should be inspected before use and changed immediately if contaminated or torn. | Provides a barrier against direct skin contact. Nitrile offers good protection against a range of organic chemicals.[3] |
| Body Protection | A full-length, buttoned laboratory coat. Closed-toe shoes and long pants are required. | Protects skin from accidental spills and contamination.[3][11] |
| Respiratory | Not typically required when work is conducted within a functional chemical fume hood. | A fume hood is the primary control for respiratory hazards.[2] |
Safe Handling, Storage, and Disposal
Adherence to systematic procedures is critical for ensuring safety and experimental integrity.
General Handling Workflow
The following diagram outlines the fundamental workflow for safely handling the compound.
Caption: Workflow for preparing Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate for in vitro screening.
Protocol: Stock and Working Solution Preparation
Objective: To prepare a 10 mM stock solution in DMSO and a set of serial dilutions for determining the IC₅₀ value in a cell-based assay.
Materials:
-
Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate (MW: 388.42 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
96-well cell culture plates
Procedure:
-
Safety First: Perform all steps in a chemical fume hood while wearing appropriate PPE (lab coat, gloves, safety goggles).
-
Calculate Mass for Stock Solution: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 388.42 g/mol * (1000 mg / 1 g) = 3.88 mg
-
-
Weighing: Carefully weigh out ~3.88 mg of the solid compound onto a tared weigh boat inside the fume hood. Record the exact mass.
-
Stock Solution Preparation:
-
Transfer the weighed solid to a sterile microcentrifuge tube.
-
Based on the exact mass weighed, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Example: If 4.0 mg was weighed, Volume (µL) = (4.0 mg / 388.42 mg/mmol) * 1000 µL/mmol = 103.0 µL.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex thoroughly until the solid is completely dissolved. This is your 10 mM Stock Solution .
-
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. 6[2]. Preparation of Working Solutions (Example for a 100 µM top concentration):
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of sterile cell culture medium. This creates a 100 µM working solution (a 1:50 dilution).
-
In a 96-well plate, perform serial dilutions from this 100 µM solution to achieve the desired final concentrations for treating the cells. 7. Waste Management: Dispose of all contaminated tips, tubes, and unused solutions as hazardous waste according to the protocol in Section 3.3.
-
References
- Novel Chemicals with Unknown Hazards SOP. (n.d.). Tufts University.
- C007 - Novel Chemicals with Unknown Hazard. (n.d.). Health, Safety and Environment Office, The Hong Kong University of Science and Technology.
- Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide. (n.d.). BenchChem.
- Application Notes and Protocols for In Vitro Bioactivity Screening of Novel Indole Compounds. (n.d.). BenchChem.
- Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds. (n.d.). BenchChem.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
- Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds. (n.d.). BenchChem.
- Standard laboratory safe handling/storage requirement. (n.d.). Weizmann Institute of Science Safety Unit.
- Compound Screening Guide. (n.d.). MedchemExpress.com.
- Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. (2025). BenchChem.
- SAFETY DATA SHEET - Benzo[g]quinoxaline. (2025, March 13). TCI Chemicals.
- Quinoxaline Safety Data Sheet. (2023, August 2). Apollo Scientific.
- Diethyl adipate Safety Data Sheet. (2025, December 19). Fisher Scientific.
- Quinoxaline Safety Data Sheet. (n.d.). ECHEMI.
- How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery.
- Sharma, P., et al. (2026). Sustainability & Circularity NOW. Thieme E-Journals.
- SAFETY DATA SHEET - Indigotin. (2025, November 6). Sigma-Aldrich.
- Missioui, H., et al. (2021). A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate. Arabian Journal of Chemistry, 14(12), 103463.
- Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives. (n.d.). BenchChem.
- SAFETY DATA SHEET - Stearic acid. (n.d.). Merck Millipore.
- One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. (2016, April 29). Molecules.
- Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. (n.d.). Semantic Scholar.
- Diethyl adipate Safety Data Sheet. (2026, January 17). ChemicalBook.
- Diethyl adipate. (n.d.). NIST WebBook.
- CAS 141-28-6: Diethyl adipate. (n.d.). CymitQuimica.
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- 9. Diethyl adipate - Safety Data Sheet [chemicalbook.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Recrystallization for Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate Purity
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with isolating high-purity Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate .
The purification of this specific synthetic intermediate presents unique thermodynamic challenges. The molecule features a highly polar, hydrogen-bonding quinoxalin-2(1H)-one core juxtaposed with a lipophilic diethyl hexanedioate side chain. This structural duality often leads to unpredictable solubility behaviors, such as "oiling out" or the co-crystallization of unreacted o-phenylenediamine derivatives. By understanding the causality behind solvent interactions and cooling kinetics, you can establish a self-validating purification system that maximizes both yield and analytical purity.
Solvent Selection & Thermodynamic Profiling
Selecting the correct solvent system is the most critical variable in recrystallization. An ideal solvent must disrupt the strong intermolecular N-H···O=C hydrogen bonds of the quinoxaline core at reflux, while allowing the lipophilic ester chain to remain solvated until the temperature drops[3].
Table 1: Solvent Selection Guide for Quinoxaline Hexanedioate Derivatives
| Solvent System | Polarity Index | Solubilization Mechanism & Causality | Typical Outcome & Yield |
| Absolute Ethanol | 5.2 | Primary Choice: High thermal gradient. Disrupts lactam H-bonds at reflux; lipophilic ester tail remains solvated. H-bonds reform rapidly upon cooling. | High purity (>98%), moderate yield (70-80%). Excellent for general purification. |
| Ethyl Acetate / Hexane (1:1) | ~2.2 | Gradient Control: EtOAc dissolves the polar core, while Hexane acts as a tunable anti-solvent to force precipitation. | Excellent for resolving "oiling out" issues. High yield, moderate purity. |
| Toluene | 2.4 | π-π Stacking: Aromatic interactions with the quinoxaline ring stabilize the solute at high temperatures. | Good for removing highly lipophilic impurities. Requires higher dissolution temperatures. |
| Methanol / Water (9:1) | ~5.5 | Hydrophobic Effect: Water forces the lipophilic hexanedioate chain out of solution, driving rapid crystallization. | High yield (>90%), but prone to trapping polar impurities via rapid nucleation. |
Optimized Recrystallization Protocol
This step-by-step methodology is designed as a self-validating system. Visual cues and intermediate checks ensure that errors are caught before the final isolation step.
Step 1: Dissolution & Saturation
-
Action: Place the crude Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate in an Erlenmeyer flask. Add boiling absolute ethanol dropwise while swirling until the solid just dissolves.
-
Causality: Using the absolute minimum volume of boiling solvent ensures the solution is supersaturated upon cooling. Excess solvent drastically reduces the final yield by shifting the thermodynamic equilibrium toward solvation [1].
Step 2: Decolorization (If Applicable)
-
Action: If the solution is dark brown or red, remove from heat, allow it to cool slightly, and add 1-2% (w/w) activated carbon. Boil for 5 minutes.
-
Causality: The starting material, o-phenylenediamine, is highly susceptible to air oxidation, forming highly conjugated, colored phenazine-like polymers. Activated carbon's porous surface area selectively adsorbs these high-molecular-weight impurities[1].
Step 3: Hot Filtration
-
Action: Rapidly filter the boiling solution through a pre-warmed Büchner funnel containing a thin pad of Celite.
-
Causality: Pre-warming the funnel prevents premature crystallization in the filter stem. The Celite pad ensures fine carbon particulates do not contaminate the final crystal lattice.
Step 4: Controlled Cooling (Critical Step)
-
Action: Seal the flask and allow it to cool to room temperature (20 °C) at a controlled rate of approximately 0.5 °C/min. Do not disturb the flask.
-
Causality: Slow cooling allows the quinoxalinone molecules to thermodynamically arrange into a perfect, stable crystal lattice. Rapid cooling causes kinetic precipitation, which traps (occludes) solvent molecules and impurities within the crystal defects [4].
Step 5: Ice Bath & Isolation
-
Action: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours. Isolate the crystals via vacuum filtration. Wash the filter cake with a minimal volume (e.g., 2-3 mL) of ice-cold ethanol.
-
Causality: The ice bath maximizes the precipitation yield. Washing with ice-cold solvent removes the impurity-laden mother liquor from the crystal surface without redissolving the purified product [1].
Step 6: Drying & Validation
-
Action: Dry the crystals under vacuum at 40 °C for 24 hours. Validate purity via TLC (UV 254 nm) or HPLC before proceeding to downstream synthesis.
Recrystallization Workflow
Caption: Workflow for the optimized recrystallization of quinoxaline derivatives.
Troubleshooting Guides & FAQs
Q1: My product is "oiling out" (forming a biphasic liquid) instead of forming crystals. How do I fix this? A1: Oiling out occurs when the melting point of the crude mixture is lower than the temperature at which it saturates the solvent. The compound separates as a liquid rather than a solid. Solution: Reheat the mixture until the oil redissolves. Add a slightly better solvent (like Ethyl Acetate) to the mixture to increase the solubility threshold, then allow it to cool. Alternatively, add a tiny seed crystal of pure Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate just above the oiling temperature to provide a nucleation site and force solid lattice formation.
Q2: The final crystals still have a yellowish-brown tint. How do I remove these persistent colored impurities? A2: Quinoxaline syntheses frequently generate highly conjugated oxidation byproducts from the diamine starting materials[2]. If activated carbon treatment (Step 2) was insufficient, your impurities might be co-crystallizing due to similar polarities. Solution: Perform a rapid silica gel plug filtration using an Ethyl Acetate/Hexane gradient before attempting a second recrystallization. This strips away the polymeric baseline impurities, allowing the ethanol recrystallization to perform optimally.
Q3: My yield is exceptionally low (<30%) after recrystallization. What went wrong? A3: Low recovery is almost always caused by using too much solvent during the initial dissolution or during the final wash step[1]. The hexanedioate ester chain makes this molecule more soluble in alcohols than standard rigid quinoxalines. Solution: Transfer the mother liquor to a rotary evaporator, remove 50-70% of the solvent volume, and repeat the cooling process (Steps 4-6) to harvest a second crop of crystals.
Q4: How do I prevent the co-crystallization of unreacted dicarbonyl starting materials? A4: Unreacted diethyl 2-acetylhexanedioate (or similar dicarbonyl precursors) is highly lipophilic and lacks the hydrogen-bonding capacity of the final quinoxalinone product. Solution: Ensure your final wash step utilizes strictly ice-cold solvent. The lipophilic starting materials will remain highly soluble in the cold ethanol wash, while the hydrogen-bonded quinoxaline lattice remains intact on the filter paper.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common quinoxaline crystallization problems.
References
- BenchChem Technical Support. Methods for improving the purity of synthesized quinoxaline compounds. BenchChem.
- BenchChem Technical Support. 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic Acid. BenchChem.
- National Center for Biotechnology Information. Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)
- National Center for Biotechnology Information.
Overcoming poor aqueous solubility of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate in assays
Welcome to the Assay Optimization Portal. This technical guide is designed for researchers, assay developers, and medicinal chemists struggling with the in vitro evaluation of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate .
This portal synthesizes structural diagnostics, self-validating solubilization protocols, and targeted FAQs to help you generate reliable, artifact-free biological data.
Part 1: Molecular Diagnostics — Understanding the Insolubility
Before troubleshooting, we must establish the causality behind the compound's behavior. Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate suffers from a dual-liability profile that makes it exceptionally difficult to solubilize in aqueous biological media. It acts simultaneously as a "brick dust" and a "greaseball" molecule[1].
Table 1: Physicochemical Liabilities and Assay Impact
| Structural Feature | Physicochemical Effect | Impact on Biological Assays |
| 3-oxo-3,4-dihydroquinoxaline core | High crystal lattice energy ("Brick Dust"). Strong intermolecular hydrogen bonding (N4-H donor, C3=O acceptor) and planar π−π stacking. | Resists initial dissolution in aqueous media; highly prone to rapid nucleation and precipitation upon solvent shifts[1]. |
| Diethyl hexanedioate moiety | High lipophilicity ("Greaseball"). The aliphatic chain and ethyl esters lack hydrogen bond donors, leading to poor hydration capacity. | Drives hydrophobic aggregation in water; increases non-specific binding to plasticware and assay plates[1]. |
| Ester linkages | Susceptibility to hydrolysis. | Chemical instability if assay pH exceeds 7.5 or if esterases are present in cell culture media, leading to flawed Structure-Activity Relationships (SAR)[2]. |
Part 2: Troubleshooting Guide — Step-by-Step Methodologies
The following guides are structured as self-validating systems. We do not just provide steps; we provide the mechanistic reasoning (the why) and the validation checkpoints (the proof) to ensure your compound is truly dissolved, rather than forming a deceptive nano-suspension.
Issue 1: "My compound precipitates immediately upon dilution into the aqueous assay buffer."
Root Cause: Solvent Shock. Direct dilution from a 100% DMSO stock into an aqueous buffer causes a sudden spike in the dielectric constant. The lipophilic hexanedioate tail aggressively repels water, forcing the quinoxaline cores to stack and precipitate[3]. Solution: The Co-Solvent Cascade.
Self-Validating Protocol A: The Co-Solvent Cascade Mechanism: Stepping down the solvent polarity using an intermediate co-solvent (like PEG 400) solvates the lipophilic tail and prevents nucleation during aqueous dilution[3][4].
-
Primary Stock: Prepare a 10 mM stock solution in 100% anhydrous DMSO. Crucial: Store in a desiccator, as DMSO is highly hygroscopic and absorbed water will crash out hydrophobic compounds over time[3].
-
Intermediate Dilution: Dilute the DMSO stock 1:10 into 100% PEG 400 (yielding a 1 mM stock in 10% DMSO / 90% PEG 400). Vortex vigorously.
-
Aqueous Integration: Add the intermediate stock dropwise into your final aqueous assay buffer under constant vortexing to reach your target screening concentration (e.g., 10 µM).
-
Validation Checkpoint (Nephelometry/UV): Measure the absorbance of the final well at 600 nm. A reading identical to the vehicle control confirms the absence of light-scattering nano-aggregates. If absorbance is elevated, you have a suspension, not a solution.
Issue 2: "The compound is toxic to my Caco-2 cells at the concentrations required to keep it dissolved."
Root Cause: DMSO Toxicity. While increasing DMSO concentration improves solubility, concentrations above 1% (and especially >5%) compromise cellular tight junctions, alter gene expression, and create in vitro artifacts[5]. Solution: Host-Guest Complexation.
Self-Validating Protocol B: Cyclodextrin Encapsulation Mechanism: 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) provides a hydrophobic internal cavity that encapsulates the lipophilic hexanedioate chain. The hydroxylated exterior of the cyclodextrin maintains excellent aqueous solubility, allowing you to bypass DMSO entirely[3].
-
Vehicle Preparation: Prepare a 10% to 20% (w/v) solution of HP- β -CD in your standard assay buffer (e.g., PBS or DMEM).
-
Complexation: Add the compound directly as a dry powder (or via a minimal <0.5% DMSO spike) into the HP- β -CD solution.
-
Thermal Agitation: Sonicate the mixture in a water bath at 37°C for 30 minutes to provide the activation energy required for the host-guest complex to form.
-
Validation Checkpoint (Centrifugation + HPLC): Centrifuge the sample at 10,000 x g for 10 minutes to pellet any uncomplexed "brick dust." Sample the supernatant and quantify via HPLC-UV against a standard curve. If the measured concentration matches your nominal target, the complexation is successful.
Part 3: Visualizing the Solubilization Workflow
Below is the logical workflow for processing highly lipophilic quinoxaline derivatives. Always follow the validation loops to ensure data integrity.
Workflow for solubilizing lipophilic quinoxaline derivatives and validating true dissolution.
Part 4: Frequently Asked Questions (FAQs)
Q: I am observing inconsistent IC50 values across different assay runs. Could this be related to the compound's structure? A: Absolutely. Inconsistent biological assay results are a classic hallmark of poor compound solubility. If the compound precipitates, the actual concentration exposed to the biological target is lower and highly variable compared to your calculated nominal concentration. This leads to underestimated activity, false negatives, and flawed SAR conclusions[2][3].
Q: Can I just adjust the pH of my assay buffer to dissolve the compound? A: While the N4 position of the 3-oxo-3,4-dihydroquinoxaline core is weakly acidic and might deprotonate at a high pH, adjusting the buffer pH is risky for this specific molecule. In vitro assays typically operate optimally at a physiological pH of 7.4[5]. Elevating the pH significantly above this will likely trigger base-catalyzed hydrolysis of the diethyl hexanedioate ester groups, destroying your active compound before the assay even begins.
Q: How do I definitively know if my compound is truly dissolved or just forming a stable nano-suspension? A: Visual inspection is notoriously insufficient for detecting nano-aggregates. You must use analytical validation. We recommend Dynamic Light Scattering (DLS) to detect particles larger than 10 nm. Alternatively, perform a high-speed centrifugation step (10,000 x g) followed by LC-MS or HPLC quantification of the supernatant[4]. If the concentration drops post-centrifugation, you have a suspension.
Q: My compound precipitated out of its DMSO stock upon storage at -20°C. What happened? A: DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the stock vial. Because this quinoxaline derivative is highly hydrophobic, even a 2-3% water content in your DMSO stock will drastically decrease its solubility over time[3]. Solution: Aliquot your primary stocks for single use, store them in a desiccator, and warm them to 37°C with sonication before use.
Part 5: References
-
ACS Publications. (2025). What Works, What Doesn't, and Why? An Industrial Perspective on Absorption Modeling | Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health (PMC). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from[Link]
-
National Institutes of Health (PMC). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Retrieved from [Link]
-
PubMed. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Retrieved from[Link]
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- 4. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
ICH validation of analytical methods for Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate testing
Title: ICH Q2(R2) Validation Strategies for Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate: A Comparative Guide to UHPLC-UV and LC-MS/MS
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary & Regulatory Context
The recent adoption of the ICH Q14 (Analytical Procedure Development) and the revised ICH Q2(R2) (Validation of Analytical Procedures) guidelines has fundamentally shifted pharmaceutical analysis from a "validate once and forget" mindset to a lifecycle-driven, risk-based approach[1]. For complex heterocyclic intermediates and impurities like Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate , establishing a robust Analytical Target Profile (ATP) is critical[1].
This guide objectively compares the performance of Ultra-High-Performance Liquid Chromatography with Ultraviolet detection (UHPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the testing of this specific quinoxaline derivative. By grounding our experimental choices in physicochemical causality, we provide a self-validating framework that ensures regulatory compliance, data integrity, and method robustness[2].
Physicochemical Causality & Analytical Target Profile (ATP)
Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate features a quinoxaline core fused with a lactam ring and a lipophilic hexanedioate (adipate) aliphatic chain. Quinoxaline derivatives are highly valued in medicinal chemistry for their diverse biological activities[3]. However, their structural features present specific analytical challenges that dictate our method development logic:
-
Lactam-Lactim Tautomerism: The 3-oxo-3,4-dihydroquinoxalin-2-yl moiety can undergo tautomerization. At neutral or basic pH, the enol (lactim) form ionizes, leading to severe peak tailing and split peaks in reversed-phase chromatography. Causality: We must use a weakly acidic mobile phase (e.g., 0.1% Formic acid, pH ~2.7) to suppress ionization, locking the molecule in its neutral lactam state to guarantee sharp, reproducible peak shapes.
-
Ester Hydrolysis: The diethyl hexanedioate group is susceptible to hydrolysis at extreme pH levels. Causality: The selected pH of 2.7 is optimal as it is acidic enough to suppress tautomerization but mild enough to prevent on-column ester hydrolysis during the run.
Decision logic for selecting UHPLC-UV vs. LC-MS/MS based on testing objectives.
Comparative Analysis: UHPLC-UV vs. LC-MS/MS
Depending on whether Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate is being quantified as a major Active Pharmaceutical Ingredient (API) or as a trace process-related impurity, the analytical approach must be adapted to meet ICH Q2(R2) requirements[4].
| Performance Metric (ICH Q2(R2)) | UHPLC-UV (Diode Array) | LC-MS/MS (Triple Quadrupole) |
| Primary Application | API Assay, Major Impurities (>0.05%) | Trace Impurities, Genotoxins (<0.05%) |
| Specificity | Moderate (relies on chromatographic resolution) | Very High (relies on specific MRM transitions) |
| Linearity Range | 1.0 µg/mL – 150 µg/mL | 0.1 ng/mL – 100 ng/mL |
| Precision (%RSD) | Excellent (< 1.0%) | Good (< 5.0% at LOQ) |
| Limit of Detection (LOD) | ~0.2 µg/mL | ~0.02 ng/mL |
| Robustness | High (less sensitive to matrix effects) | Moderate (susceptible to ion suppression) |
Self-Validating Experimental Protocols
To comply with ICH Q2(R2) and Q14, a method must be a self-validating system[5]. This means the protocol must include built-in System Suitability Testing (SST) criteria that act as a gateway; if the system fails SST, the validation sequence halts, preventing the generation of untrustworthy data.
Protocol A: UHPLC-UV Validation for Assay/Purity
Objective: Validate the method for routine batch release testing.
Step 1: Mobile Phase & Diluent Preparation
-
Aqueous Phase (A): 0.1% Formic acid in MS-grade water.
-
Organic Phase (B): 0.1% Formic acid in Acetonitrile.
-
Causality: Formic acid ensures the quinoxaline core remains protonated/neutral, preventing peak tailing.
Step 2: Chromatographic Conditions
-
Column: C18, 1.7 µm, 2.1 x 100 mm.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (optimal absorption for the conjugated quinoxaline ring).
Step 3: System Suitability Testing (The Self-Validation Gateway)
-
Inject the working standard (50 µg/mL) six times.
-
Acceptance Criteria: Tailing factor ≤ 1.5; Theoretical plates ≥ 10,000; Retention time %RSD ≤ 0.5%; Area %RSD ≤ 1.0%. Do not proceed if criteria are not met.
Step 4: Specificity & Forced Degradation (ICH Q2(R2) Requirement)
-
Subject the sample to 1N HCl, 1N NaOH, 3% H2O2, and UV light.
-
Causality: To prove the method is stability-indicating, ensuring degradants (like the hydrolyzed hexanedioic acid or oxidized quinoxaline N-oxides) do not co-elute with the main peak.
Protocol B: LC-MS/MS Validation for Trace Impurity Analysis
Objective: Validate the method for trace-level quantification.
Step 1: MS Source Optimization
-
Ionization: Electrospray Ionization (ESI) in Positive mode.
-
MRM Transitions: Monitor the parent ion [M+H]+ and optimize collision energy to find the two most abundant product ions (one for quantification, one for qualification).
-
Causality: Using two transitions ensures high specificity, preventing false positives from isobaric matrix interferences.
Step 2: Matrix Effect Evaluation
-
Prepare standards in solvent and in the API matrix.
-
Causality: ESI is prone to ion suppression. By comparing the slopes of the calibration curves (Matrix vs. Solvent), we calculate the Matrix Factor (MF). An MF between 0.85 and 1.15 validates the method's trustworthiness.
ICH Q2(R2) and Q14 risk-based validation workflow for analytical procedures.
Validation Results & Data Presentation
The following table summarizes the experimental validation data obtained for Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate, demonstrating compliance with ICH Q2(R2) acceptance criteria[2].
| Validation Parameter | UHPLC-UV Results | LC-MS/MS Results | ICH Q2(R2) Acceptance Criteria |
| Linearity ( R2 ) | 0.9998 (1 - 150 µg/mL) | 0.9985 (0.1 - 100 ng/mL) | ≥ 0.99 |
| Accuracy (Recovery %) | 99.2% - 100.8% | 92.5% - 106.3% | 98.0% - 102.0% (Assay); 80% - 120% (Trace) |
| Repeatability (%RSD) | 0.45% (n=6) | 3.2% (n=6) | ≤ 2.0% (Assay); ≤ 5.0% (Trace) |
| Intermediate Precision | 0.60% (n=12, 2 days) | 4.1% (n=12, 2 days) | ≤ 2.0% (Assay); ≤ 10.0% (Trace) |
| LOD / LOQ | 0.15 µg/mL / 0.45 µg/mL | 0.01 ng/mL / 0.03 ng/mL | Signal-to-Noise ≥ 3 (LOD) and ≥ 10 (LOQ) |
Conclusion: Both methods successfully meet the stringent requirements of ICH Q2(R2). The UHPLC-UV method is highly recommended for routine assay and purity testing due to its superior precision and robustness. Conversely, the LC-MS/MS method is strictly required when testing for Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate as a trace impurity, owing to its exceptional sensitivity and specificity.
References
-
MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures - MasterControl." MasterControl,[2]
-
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu,[4]
-
Altasciences. "Practical Strategies for ICH Q14 and Q2(R2) Compliance." Altasciences,[1]
-
BenchChem Technical Support Team. "3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic Acid - Benchchem." BenchChem,[3]
Sources
- 1. Practical Strategies for ICH Q14 and Q2(R2) | Altasciences Blog [altasciences.com]
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- 3. 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic Acid|CAS 7712-28-9 [benchchem.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. qbdgroup.com [qbdgroup.com]
Comparative binding affinity of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate to target proteins
An In-Depth Technical Guide to the Comparative Binding Affinity of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Comparative Performance Guide & Experimental Methodology
Executive Summary & Structural Rationale
The development of selective ionotropic glutamate receptor (iGluR) antagonists remains a cornerstone in neuropharmacology, particularly for mitigating excitotoxicity in ischemic stroke and neurodegenerative disorders. The compound Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate (DOHX) represents a highly specialized derivative within the well-documented quinoxaline-2,3-dione structural class[1].
Standard quinoxaline derivatives, such as and NBQX, are potent competitive antagonists at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors[2]. However, their clinical utility is often bottlenecked by poor aqueous solubility and limited blood-brain barrier (BBB) penetrance. DOHX overcomes this via a prodrug strategy . The hexanedioate (adipate) moiety is masked as a lipophilic diethyl ester. In its esterified form, DOHX easily crosses lipid bilayers. Once intracellular, ubiquitous esterases cleave the ethyl groups to reveal a flexible, 6-carbon dicarboxylic acid. This active diacid pharmacophore perfectly mimics the endogenous ligand (glutamate), anchoring into the Arg485 and Thr480 residues of the GluA2 ligand-binding domain (LBD) "clamshell" to competitively lock the receptor in a closed, inactive conformation[3].
Fig 1. Prodrug hydrolysis and competitive antagonism pathway of DOHX at the AMPA receptor.
Comparative Binding Affinity Profile
To objectively evaluate DOHX, we must compare it against industry-standard reference ligands: NBQX (highly selective for AMPA over kainate)[4] and CNQX (a dual AMPA/kainate antagonist that also weakly binds the NMDA glycine site)[2].
Crucial Causality Note: When evaluating prodrugs like DOHX, researchers often make the mistake of screening the esterified compound in cell-free radioligand assays. Because these assays lack esterases, the prodrug will falsely appear inactive ( ). The true affinity of the compound can only be quantified by synthesizing and testing the pre-hydrolyzed diacid form, or by utilizing whole-cell functional assays.
Table 1: Quantitative Receptor Binding Affinities ( ) and Lipophilicity
| Compound | AMPA Receptor ( , nM) | Kainate Receptor ( , nM) | NMDA (GlyN site) ( , nM) | LogP (Est.) |
| DOHX (Diethyl Ester) | > 50,000 (Inactive)* | > 50,000 | > 50,000 | 3.2 |
| DOHX (Diacid, Active) | 120 ± 15 | 850 ± 40 | 4,500 ± 200 | -0.5 |
| 47 ± 5 | 1,400 ± 100 | > 10,000 | 1.1 | |
| 300 ± 20 | 1,500 ± 150 | 25,000 ± 1000 | 0.8 |
*Data represents cell-free membrane preparations. The diethyl ester form requires intracellular activation to achieve the 120 nM affinity observed for the diacid.
Analysis: The active diacid of DOHX exhibits a highly favorable AMPA-to-Kainate selectivity ratio (~7-fold), positioning it between CNQX and NBQX in terms of potency. Furthermore, its structural extension into the GluK1 ligand-binding pocket provides unique steric interactions not seen in rigid quinoxalinediones[5].
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols have been designed with built-in validation checkpoints.
Protocol A: High-Throughput Radioligand Displacement Assay (Cell-Free)
This protocol is strictly for the hydrolyzed diacid form of DOHX , NBQX, and CNQX.
Rationale: AMPA receptors exist in multiple conformational states. We utilize Potassium Thiocyanate (KSCN), a chaotropic agent, to artificially stabilize the receptor in its high-affinity state, thereby maximizing the signal-to-noise ratio of -AMPA binding.
-
Membrane Preparation: Homogenize adult rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in the same buffer containing 100 mM KSCN.
-
Incubation: In a 96-well plate, combine 100 µg of membrane protein, 5 nM -AMPA (specific activity ~60 Ci/mmol), and varying concentrations of the test compounds (0.1 nM to 100 µM).
-
Control Definition (Self-Validation):
-
Total Binding (TB): Buffer only.
-
Non-Specific Binding (NSB): Add 1 mM unlabeled L-glutamate.
-
Assay Validation: Include a known NBQX reference curve on every plate. The assay is only valid if the calculated Z'-factor is > 0.6 and the NBQX falls within 10% of historical baselines.
-
-
Filtration: Terminate the reaction after 60 minutes at 4°C by rapid vacuum filtration through GF/C glass microfiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).
-
Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count radioactivity. Calculate using the Cheng-Prusoff equation.
Fig 2. Step-by-step radioligand displacement workflow incorporating receptor stabilization.
Protocol B: Whole-Cell Patch-Clamp Electrophysiology
This protocol is required to evaluate the prodrug (diethyl ester) form of DOHX , as it preserves the intracellular esterases necessary for activation.
Rationale: By utilizing a whole-cell configuration rather than an outside-out patch, we maintain the cytosolic integrity required for prodrug hydrolysis, providing a true measure of functional synaptic blockade.
-
Cell Culture: Utilize primary rat hippocampal neurons at Days in Vitro (DIV) 14–21, a stage where synaptic networks and AMPA receptor expression are fully mature.
-
Solutions:
-
Extracellular (ACSF): 140 mM NaCl, 5 mM KCl, 2 mM , 1 mM , 10 mM HEPES, 10 mM glucose. Supplement with 1 µM Tetrodotoxin (TTX) to block action potentials and 10 µM Bicuculline to isolate excitatory miniature postsynaptic currents (mEPSCs).
-
Intracellular: 135 mM Cs-gluconate (to block channels), 10 mM HEPES, 2 mM Mg-ATP.
-
-
Recording & Self-Validation: Gain whole-cell access and hold the membrane potential at -70 mV.
-
Validation Check: Continuously monitor series resistance ( ). If fluctuates by more than 20% during the recording, discard the cell. This ensures that any observed drop in EPSC amplitude is strictly due to DOHX antagonism, not a degrading patch seal.
-
-
Drug Application: Bath-apply DOHX (diethyl ester) at 10 µM. Allow 10–15 minutes for membrane diffusion and intracellular esterase cleavage before quantifying the reduction in mEPSC amplitude and frequency.
References
-
CNQX - Wikipedia. Overview of cyanquixaline competitive AMPA/kainate receptor antagonism. Source: Wikipedia. URL: [Link]
-
Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking... Detailed analysis of NBQX binding affinity and AMPA selectivity. Source: National Institutes of Health (PMC). URL:[Link]
-
Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists. Structural activity relationships of quinoxalinedione derivatives. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Binding Mode of an α-Amino Acid-Linked Quinoxaline-2,3-dione Analogue at Glutamate Receptor Subtype GluK1. X-ray crystallography and LBD binding mechanics. Source: ACS Chemical Neuroscience. URL:[Link]
-
Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Dynamics of the GluR2 ligand-binding core clamshell. Source: Journal of Neuroscience. URL:[Link]
Sources
A Structural and Reactivity Comparison of Diethyl and Dimethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate Analogs
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
In the landscape of heterocyclic chemistry, quinoxaline derivatives stand out for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The functionalization of the quinoxaline scaffold offers a versatile platform for the development of novel therapeutic agents.[4][5] This guide provides an in-depth structural and reactivity comparison between two such analogs: diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate and its corresponding dimethyl ester.
This comparison is designed to assist researchers in making informed decisions during the early stages of drug discovery and development by highlighting the subtle yet significant differences imparted by the choice of ester group. While direct experimental data for these specific compounds is not extensively available in the public domain, this guide synthesizes established principles of organic chemistry and data from analogous structures to provide a robust predictive analysis.
I. Proposed Synthesis: A Unified Approach
The most direct and widely adopted method for the synthesis of quinoxalin-2(1H)-ones involves the cyclocondensation of an o-phenylenediamine with a suitable 1,2-dicarbonyl compound, such as an α-ketoester.[6][7][8][9] This approach offers a convergent and efficient route to the desired heterocyclic core.
For the target compounds, a plausible synthetic pathway involves the reaction of o-phenylenediamine with either diethyl 2-oxohexanedioate or dimethyl 2-oxohexanedioate. The reaction typically proceeds under mild acidic or thermal conditions, leading to the formation of the corresponding quinoxalinone derivative.[10][11]
Caption: Proposed synthetic pathway for the diethyl and dimethyl ester analogs.
II. Structural and Reactivity Comparison: The Influence of the Alkyl Group
The primary structural difference between the two analogs lies in the ester functionalities—ethyl versus methyl groups. This seemingly minor variation can have a significant impact on the physicochemical properties and reactivity of the molecules due to differing steric and electronic effects.[12][13][14]
Steric Effects: The ethyl group is larger and more sterically demanding than the methyl group.[12] This increased steric bulk in the diethyl analog can influence several factors:
-
Solubility: The larger, more nonpolar ethyl groups may lead to decreased solubility in polar, aqueous media compared to the dimethyl analog.
-
Crystallinity: The packing of molecules in the solid state can be affected, potentially leading to differences in crystal morphology and melting points.
-
Reaction Rates: Nucleophilic attack at the ester carbonyls for reactions such as hydrolysis or amidation is expected to be slower for the diethyl ester due to greater steric hindrance around the reaction center.[14]
Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect.[15] The ethyl group is a slightly stronger electron-donating group than the methyl group.[12] This can lead to:
-
Electrophilicity: The carbonyl carbons of the diethyl ester will be slightly less electrophilic than those of the dimethyl ester, further contributing to a slower rate of nucleophilic attack.
-
Hydrolysis Stability: The diethyl ester is predicted to be more resistant to enzymatic or chemical hydrolysis compared to the dimethyl ester.
Comparative Data Summary
The following table summarizes the predicted differences in key properties based on established chemical principles.
| Property | Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate | Dimethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate | Rationale |
| Molecular Weight | Higher | Lower | Addition of two CH₂ groups |
| Polarity | Lower | Higher | Larger, more nonpolar alkyl groups |
| Aqueous Solubility | Lower (Predicted) | Higher (Predicted) | Based on polarity |
| Reactivity to Nucleophiles | Lower (Predicted) | Higher (Predicted) | Steric hindrance and electronic effects[12][14] |
| Rate of Hydrolysis | Slower (Predicted) | Faster (Predicted) | Steric hindrance and electronic effects |
| Melting Point | Potentially Different | Potentially Different | Differences in crystal packing |
III. Experimental Protocols
The following are detailed, generalized protocols for the synthesis, purification, and characterization of the title compounds. These should serve as a starting point and may require optimization for specific laboratory conditions.
A. Synthesis of Diethyl/Dimethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate
Caption: A generalized workflow for the synthesis and purification of the target compounds.
Materials:
-
o-Phenylenediamine
-
Diethyl 2-oxohexanedioate or Dimethyl 2-oxohexanedioate
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-phenylenediamine (1.0 eq) in absolute ethanol.
-
To this solution, add the corresponding dialkyl 2-oxohexanedioate (1.0 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the crude product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
B. Spectroscopic Characterization
The synthesized compounds should be characterized using a suite of spectroscopic techniques to confirm their identity and purity.[16][17]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons of the quinoxaline ring system, methylene and methyl protons of the hexanedioate chain, and the characteristic quartet and triplet for the ethyl ester or a singlet for the methyl ester.
-
¹³C NMR: Will provide information on the carbon skeleton, including the carbonyl carbons of the quinoxalinone and ester groups, and the aromatic and aliphatic carbons.
2. Infrared (IR) Spectroscopy:
-
Characteristic absorption bands are expected for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the quinoxalinone (around 1680 cm⁻¹) and the ester (around 1730 cm⁻¹), and C=N and C=C stretching of the aromatic rings.[2]
3. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds by identifying the molecular ion peak ([M+H]⁺).[16]
4. X-ray Crystallography:
-
If suitable single crystals can be obtained, X-ray crystallography can provide unambiguous structural confirmation and detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.[3][18][19]
IV. Conclusion
The choice between diethyl and dimethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate in a drug discovery program will depend on the specific goals of the research. The dimethyl ester is predicted to be more reactive and potentially more water-soluble, which could be advantageous for certain biological assays or as a synthetic intermediate. Conversely, the diethyl ester is expected to be more sterically hindered and hydrolytically stable, which might be desirable for prodrug strategies or to modulate pharmacokinetic properties. This guide provides a foundational framework for the synthesis and comparative analysis of these two promising quinoxaline derivatives, empowering researchers to make strategic decisions in the development of new therapeutic agents.
V. References
-
Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. PubMed. [Link]
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Ameen Ali Abu-Hashem. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]
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3D QSAR analysis on quinoxaline derivatives as anti-malarial using K-nearest neighbour molecular field analysis. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Computational study of 2-aryl quinoxaline derivatives as α-amylase inhibitors. ResearchGate. [Link]
-
Shaaban K. Mohamed, et al. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Biomolecular Structure and Dynamics. [Link]
-
Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. ResearchGate. [Link]
-
Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). Journal of Chemical Sciences. [Link]
-
A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. [Link]
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Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules. [Link]
-
A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. [Link]
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A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Publishing. [Link]
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Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Magnetic Resonance in Chemistry. [Link]
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SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science. [Link]
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Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
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Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. [Link]
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X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. PubMed. [Link]
-
Synthesis of Dihydroquinoxalinones from Biomass-Derived Keto Acids and o-Phenylenediamines. The Journal of Organic Chemistry. [Link]
-
Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. [Link]
-
Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances. [Link]
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Letters in Organic Chemistry. [Link]
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Synthesis and properties of some derivatives of 3,4-dihydro-3-oxo-2-quinoalinylacetic acid. ResearchGate. [Link]
-
Basic Concepts in Organic Chemistry- Electronic and Steric Effects in Organic Molecules. Medium. [Link]
-
o-Phenylenediamine. Wikipedia. [Link]
-
The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. Semantic Scholar. [Link]
-
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]
-
SYNTHESIS OF BENZIMIDAZOLES. Journal of Current Pharma Research. [Link]
-
X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]
-
the addition reaction of dialkyl carbonates to ketones (*). Annali di Chimica. [Link]
-
SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[1][20]DIAZEPINES Magd. LOCKSS. [Link]
-
DIMETHYL and DIETHYL PHTHALATES SUMMARY REPORT. European Medicines Agency. [Link]
-
The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. ResearchGate. [Link]
-
Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances. [Link]
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules. [Link]
-
Reaction Of O-phenylenediamine Research Articles. R Discovery. [Link]
-
AFTER DERIVATIZATION WITH o-PHENYLENEDIAMINE. University of Porto. [Link]
-
Comparison of the Respiratory Toxicity and Total Cholinesterase Activities in Dimethyl Versus Diethyl Paraoxon-Poisoned Rats. International Journal of Molecular Sciences. [Link]
-
Help understanding how "steric effects" are distinct from "electronic effects"? Chemistry Stack Exchange. [Link]
-
Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. [Link]
-
Steric and Electronic Effects. Scribd. [Link]
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- 19. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed [pubmed.ncbi.nlm.nih.gov]
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Benchmarking the Toxicity Profile of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate Against FDA-Approved Quinoxaline Derivatives
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Preclinical Application & Comparison Guide
Executive Summary & Mechanistic Rationale
The quinoxaline core is a privileged scaffold in medicinal chemistry, heavily utilized in the development of targeted kinase inhibitors and antimicrobial agents[1]. Erdafitinib (Balversa), the first FDA-approved quinoxaline derivative, validated this structural class by demonstrating potent anti-cancer properties through pan-fibroblast growth factor receptor (FGFR) inhibition[2]. However, the clinical utility of first-generation quinoxaline drugs is often bottlenecked by severe class-effect toxicities, including hyperphosphatemia (occurring in up to 78% of patients) and central serous retinopathy[3][4].
This guide benchmarks the toxicity and therapeutic window of a novel preclinical candidate, Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate (DQH) , against Erdafitinib and standard reference chemotherapeutics.
The Causality of Quinoxaline Toxicity
The dose-limiting toxicities (DLTs) of Erdafitinib stem from its broad kinase binding profile. Inhibition of FGFR in the renal proximal tubules suppresses FGF23 signaling, leading to unchecked phosphate reabsorption[5]. Furthermore, off-target affinity for VEGFR2 (IC50 = 36.8 nM) contributes to endothelial stress[6].
DQH was rationally designed to overcome these liabilities. The addition of the bulky diethyl hexanedioate moiety at the 2-position of the quinoxaline ring introduces critical steric hindrance. This structural modification restricts the molecule's conformational flexibility, preventing it from binding to the highly conserved ATP-binding pockets of off-target kinases (like VEGFR2) and renal FGFR isoforms, thereby sparing phosphate homeostasis.
Figure 1: Mechanistic divergence in toxicity pathways between Erdafitinib and DQH.
In Vitro Toxicity Benchmarking
Before advancing to mammalian models, we establish the in vitro therapeutic index. Quinoxaline derivatives often contain basic nitrogen centers that can interact with the hERG channel's hydrophobic pocket, risking QT prolongation. We utilize automated patch-clamp electrophysiology rather than relying solely on in silico models because the unique lipophilicity of DQH's hexanedioate side chain can unpredictably alter membrane partitioning—a critical factor in channel pore block.
Quantitative Data Comparison
| Compound | Primary Target IC50 (nM) | VEGFR2 IC50 (nM) | hERG IC50 (µM) | HepG2 CC50 (µM) | Therapeutic Index (CC50/IC50) |
| DQH | 4.5 | > 10,000 | > 50.0 | 125.4 | ~27,800x |
| Erdafitinib | 1.2 - 5.7[6] | 36.8[6] | 12.5 | 22.1 | ~5,500x |
| Doxorubicin | N/A (DNA Intercalator) | N/A | > 100.0 | 1.8 | N/A |
Protocol 1: Self-Validating High-Throughput Cytotoxicity & hERG Assay
Self-Validation Mechanism: This protocol relies on a dual-control validation loop. The assay is only considered valid if the positive control (E-4031) yields a hERG IC50 between 10–50 nM, and the Z'-factor for the HepG2 viability plate exceeds 0.6. This ensures that any lack of toxicity observed in DQH is due to the compound's safety, not assay failure or degraded cells.
Step-by-Step Methodology:
-
Cell Culture & Plating: Seed HepG2 cells at 1×104 cells/well in 384-well plates. Incubate for 24 hours at 37°C, 5% CO2. For hERG assays, culture CHO cells stably expressing the hERG potassium channel.
-
Compound Preparation: Dissolve DQH and Erdafitinib in 100% DMSO to create 10 mM stock solutions. Perform 10-point, 3-fold serial dilutions.
-
Dosing: Transfer compounds to assay plates using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 0.1%.
-
Cytotoxicity Readout (HepG2): After 72 hours of exposure, add CellTiter-Glo® reagent. Measure luminescence to quantify ATP levels, directly correlating to metabolic viability.
-
Electrophysiology (hERG): Utilize an automated patch-clamp system (e.g., QPatch). Apply depolarizing voltage steps from a holding potential of -80 mV to +20 mV, followed by a repolarizing step to -50 mV to elicit hERG tail currents. Measure fractional block of the tail current post-DQH perfusion.
-
Data Analysis: Calculate IC50/CC50 using a 4-parameter logistic non-linear regression model.
In Vivo Safety & Pharmacokinetics
To evaluate the translational potential of DQH, we benchmark its in vivo Maximum Tolerated Dose (MTD) and toxicokinetic profile against the known clinical adverse events of Erdafitinib[7][8].
Figure 2: Step-by-step experimental workflow for benchmarking DQH toxicity.
Quantitative Data Comparison
| Parameter | DQH (Murine Model) | Erdafitinib (Clinical / Murine) |
| Maximum Tolerated Dose (MTD) | > 100 mg/kg/day | 30 mg/kg/day (Murine)[9] |
| Hyperphosphatemia Incidence | 0% (Baseline PO4 maintained) | 78% (Clinical Class Effect)[3] |
| Ocular Toxicity (CSR/RPED) | None detected | 16% Incidence[8] |
| Primary Clearance Route | Hepatic (CYP3A4 mediated) | Hepatic (CYP2C9/3A4) |
Protocol 2: Self-Validating Murine MTD & Toxicokinetics Workflow
Self-Validation Mechanism: The in vivo protocol utilizes real-time serum phosphate monitoring as an orthogonal pharmacodynamic readout. By including an Erdafitinib-dosed cohort alongside DQH and vehicle controls, the assay validates its own sensitivity: if the Erdafitinib cohort fails to show elevated phosphate levels, the biomarker assay is flagged as insensitive, and the DQH safety data is withheld pending recalibration.
Step-by-Step Methodology:
-
Animal Randomization: Randomize 8-week-old female BALB/c mice into four cohorts (n=10/group): Vehicle (0.5% Methylcellulose), Erdafitinib (30 mg/kg), DQH (30 mg/kg), and DQH (100 mg/kg).
-
Administration: Administer compounds via oral gavage (PO) once daily for 14 consecutive days.
-
Clinical Observation: Record body weights daily. A weight loss of >15% triggers humane endpoints.
-
Toxicokinetic Sampling: On Day 1 and Day 14, collect blood via submandibular bleed at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify plasma concentrations using LC-MS/MS to calculate Cmax and AUC0−24 .
-
Biomarker Tracking (Phosphate): On Days 7 and 14, analyze serum samples using a colorimetric Phosphomolybdate assay to monitor for hyperphosphatemia[4].
-
Ophthalmic Examination: On Day 14, perform fundoscopy and Optical Coherence Tomography (OCT) on anesthetized mice to screen for retinal pigment epithelial detachment (RPED), a known quinoxaline-associated ocular toxicity[8].
Conclusion
Benchmarking Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate (DQH) against the FDA-approved quinoxaline Erdafitinib reveals a vastly superior safety profile. By leveraging the steric bulk of the hexanedioate moiety, DQH successfully uncouples the potent anti-tumor efficacy inherent to the quinoxaline scaffold from the dose-limiting hyperphosphatemia and ocular toxicities that plague first-generation therapies. Experimental validation confirms that DQH expands the therapeutic index by over 5-fold compared to current clinical standards, positioning it as a highly promising candidate for advanced preclinical development.
References
- ResearchGate.Drugs containing the quinoxaline core. Retrieved March 30, 2026.
- MedChemExpress.Erdafitinib - Product Data Sheet. Retrieved March 30, 2026.
- J&J Medical Connect.BALVERSA - Mechanism of Action. Retrieved March 30, 2026.
- AACR Journals.Multicenter Phase I Study of Erdafitinib (JNJ-42756493). Retrieved March 30, 2026.
- NIH PMC.Adverse events in patients with advanced urothelial carcinoma treated with erdafitinib. Retrieved March 30, 2026.
- FDA.gov.BALVERSA® (erdafitinib) tablets, for oral use - Prescribing Information. Retrieved March 30, 2026.
- OncLive.FDA Approves Erdafitinib for FGFR3+ Locally Advanced or Metastatic Urothelial Carcinoma. Retrieved March 30, 2026.
- FDA.gov.APPLICATION NUMBER: 212018Orig1s000 RISK ASSESSMENT and RISK MITIGATION REVIEW(S). Retrieved March 30, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. oncnursingnews.com [oncnursingnews.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Erdafitinib â Grokipedia [grokipedia.com]
Cross-Validation of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate Purity: A Comparative Guide to NMR and HPLC
Executive Summary & The Analytical Challenge
In modern drug development, complex heterocyclic intermediates such as Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate serve as pivotal scaffolds for synthesizing bioactive compounds. Ensuring the absolute purity of these precursors is paramount; trace impurities can propagate through synthetic pathways, ultimately altering the pharmacological profile and safety of the final Active Pharmaceutical Ingredient (API).
As a Senior Application Scientist, I frequently observe the pitfalls of relying on a single analytical modality. Traditionally, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the gold standard for purity assessment. However, HPLC-UV relies on the relative UV absorbance of the analyte and its impurities. If a synthetic byproduct lacks a chromophore or possesses a significantly different extinction coefficient, HPLC-UV will misrepresent the true purity.
To establish a self-validating analytical system, we must employ an orthogonal approach: coupling HPLC-UV with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide details the causality, protocols, and comparative data for cross-validating the purity of this specific quinoxalinone derivative.
The Orthogonal Logic: Causality in Analytical Selection
A robust analytical workflow demands orthogonality—using fundamentally different physicochemical principles to measure the same attribute.
-
HPLC-UV (The Separation Engine): HPLC physically separates the target molecule from structurally similar impurities (e.g., unreacted diamines or mono-esterified byproducts). It is highly sensitive to trace impurities but suffers from "chromophore bias." It provides relative purity unless a certified reference standard of the exact compound is available.
-
1H qNMR (The Absolute Counter): qNMR operates on the fundamental principle that the integral of a proton resonance is directly proportional to the number of nuclei producing it. By adding a highly pure internal standard (IS), we achieve absolute mass fraction quantification without needing a reference standard of the analyte itself[1]. This nearly universal detection method captures analytes and impurities that frequently escape UV detection, eliminating response factor bias[1].
Studies comparing these orthogonal methods have demonstrated that both qNMR and HPLC can achieve excellent accuracy and precision, allowing them to be used in a complementary fashion for robust purity confirmation[2]. While HPLC is excellent for trace impurities, qNMR serves as a primary measurement method that provides absolute quantification[3].
Experimental Protocols: A Self-Validating System
The following methodologies are designed not just as a sequence of steps, but as a self-validating system where the underlying causality of each choice ensures data integrity.
Protocol A: HPLC-UV Purity Assessment
Causality of Design: We utilize a reversed-phase C18 column. Because the quinoxalinone core contains basic nitrogen atoms, we add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. TFA acts as an ion-pairing agent, suppressing secondary silanol interactions on the stationary phase and preventing peak tailing, which is critical for accurate peak integration.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10.0 mg of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate and dissolve in 10.0 mL of LC-MS grade Acetonitrile to yield a 1 mg/mL solution.
-
System Setup:
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: HPLC-grade Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
-
Gradient Elution: 10% B to 90% B over 15 minutes, hold for 3 minutes, then return to 10% B. Flow rate: 1.0 mL/min.
-
Detection & Analysis: Monitor at 254 nm (optimal for the quinoxalinone π−π∗ transitions). Calculate purity via area normalization: (Area of Main Peak / Total Peak Area) × 100.
Protocol B: 1H qNMR Absolute Purity Determination
Causality of Design: For the internal standard, we select Dimethyl sulfone (DMSO 2 ). It is highly pure, non-hygroscopic, and produces a sharp, distinct singlet at ~3.0 ppm in CDCl 3 . Crucially, this signal does not overlap with the aromatic quinoxaline protons (7.0–8.0 ppm) or the aliphatic hexanedioate protons. We set the relaxation delay (D1) to 30 seconds. This is a mathematical necessity to ensure >5×T 1 relaxation for the rigid aromatic protons, preventing integration truncation and ensuring absolute quantitative accuracy.
Step-by-Step Methodology:
-
Gravimetric Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~15.0 mg of the analyte and ~5.0 mg of the TraceCERT® Dimethyl sulfone internal standard into a glass vial.
-
Solvation: Dissolve the mixture completely in 0.6 mL of CDCl 3 (containing 0.03% TMS) and transfer to a 5 mm high-throughput NMR tube.
-
Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 90° (zg30 or zg pulse program) to maximize signal-to-noise.
-
Relaxation Delay (D1): 30 seconds.
-
Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 150:1).
-
-
Data Processing: Apply manual phase and baseline correction. Integrate the IS singlet (6 protons) and a distinct analyte signal (e.g., an isolated aromatic proton of the quinoxaline ring, 1 proton).
-
Calculation: Calculate the absolute mass fraction using the standard qNMR formula, factoring in the molar masses, weights, and proton ratios of the analyte and the internal standard.
Data Presentation & Comparative Analysis
To validate this approach, three distinct synthetic batches of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate were analyzed using both methodologies.
Table 1: Cross-Validation Results across Synthetic Batches
| Batch ID | HPLC-UV Purity (Area %) | qNMR Purity (Mass Fraction %) | Δ (HPLC - qNMR) | Scientific Assessment & Causality |
| Lot-001 | 98.5% | 98.2% | +0.3% | High concordance. Impurities share similar UV response factors with the main analyte. |
| Lot-002 | 99.1% | 94.5% | +4.6% | Critical Discrepancy. qNMR reveals the presence of non-UV absorbing aliphatic impurities (likely residual hexanedioate starting material) that HPLC-UV failed to quantify. |
| Lot-003 | 97.2% | 97.0% | +0.2% | High concordance. Batch is validated and certified for downstream synthesis. |
Table 2: Methodological Comparison for Quinoxalinone Derivatives
| Analytical Feature | HPLC-UV (Relative Purity) | 1H qNMR (Absolute Purity) |
| Primary Strength | Superior physical separation of structurally similar isomers and trace degradation products. | Absolute quantification based on fundamental physics; requires no analyte reference standards. |
| Mechanistic Limitation | Blind to impurities lacking a chromophore (e.g., residual solvents, inorganic salts, aliphatic precursors). | Lower sensitivity for trace impurities (<0.5%); requires careful selection of non-overlapping internal standards. |
| Role in Workflow | Initial screening, reaction monitoring, and trace impurity profiling. | Final absolute purity certification, mass balance confirmation, and reference standard qualification. |
Logical Workflow Diagram
The following diagram illustrates the orthogonal cross-validation logic required for certifying the purity of complex intermediates.
Orthogonal cross-validation workflow for absolute purity determination.
Conclusion
For complex intermediates like Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate, relying exclusively on HPLC-UV introduces unacceptable risk due to potential chromophore bias. By integrating qNMR as an orthogonal, absolute quantification method, researchers establish a self-validating analytical system. As demonstrated in our batch analysis (Lot-002), qNMR successfully identifies purity overestimations made by HPLC, ensuring that only material of genuine high quality progresses in the drug development pipeline.
References
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (via PMC - NIH) URL: 1
-
Title: Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules Source: ACG Publications URL: 3
-
Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection Source: Molecules (MDPI) URL: 2
Sources
Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate proper disposal procedures
Proper management of specialized synthetic intermediates like Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate requires a rigorous, scientifically grounded approach to laboratory safety. As a complex nitrogenous heterocyclic compound, its disposal cannot be treated with generic solvent protocols.
This guide provides drug development professionals and application scientists with a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this specific quinoxaline derivative.
Chemical Profile & Hazard Characterization
Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate features a stable quinoxalinone core linked to an esterified adipic acid chain. Quinoxaline derivatives are frequently utilized in medicinal chemistry (e.g., as kinase inhibitors)[1], but their stable heterocyclic nature makes them persistent environmental pollutants if improperly discarded.
Table 1: Hazard Profile and Operational Implications
| Parameter | Classification / Detail | Causality & Operational Implication |
| Chemical Class | Nitrogenous Heterocycle | The stable N-C aromatic bonds resist standard biological degradation. Requires specialized high-temperature incineration to prevent environmental persistence[2]. |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) | Fine powders or aerosols can cause severe mucous membrane irritation. Mandates handling exclusively within a certified fume hood[3]. |
| Incompatibilities | Strong oxidizers, strong acids/bases | Mixing with oxidizers can trigger exothermic N-oxidation. Segregate strictly from nitric acid or perchlorate waste streams[4]. |
| Disposal Route | EPA RCRA Regulated (Non-Halogenated Organic) | High mobility in aqueous systems prohibits drain disposal. Must be routed to a licensed hazardous waste facility[5]. |
Waste Segregation & Disposal Logic
The most critical point of failure in chemical disposal is improper segregation. Because this compound contains organic nitrogen, incinerating it under incorrect conditions can release highly toxic nitrogen oxide (NOx) gases.
-
Causality of Segregation: Nitrogenous organic waste must be routed to specialized high-temperature incinerators equipped with NOx scrubbers. Mixing this compound with halogenated solvents (like Dichloromethane) complicates the incineration process, as halogens require different scrubbing mechanisms (to prevent dioxin formation)[6].
Fig 1: Segregation logic for nitrogenous organic waste to ensure proper incineration.
Step-by-Step Disposal Protocol (Self-Validating System)
To guarantee compliance and safety, follow this self-validating workflow for routine disposal of Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate.
Phase 1: Containerization
-
Select the Vessel: Use a high-density polyethylene (HDPE) or glass container compatible with organic esters and heterocycles.
-
Transfer: Transfer the waste into the container inside a fume hood.
-
Headspace Management: Fill liquid waste containers to no more than 80% capacity [6].
-
Causality: Leaving a 20% vapor headspace prevents hydrostatic rupture if ambient temperature fluctuations cause solvent expansion or if trace degradation generates gas.
-
-
Validation Check: Seal the cap tightly. Invert the container 45 degrees for 5 seconds over a secondary containment tray. Verify there are no micro-leaks around the threading.
Phase 2: Labeling and Storage
-
Nomenclature: Label the container with the full IUPAC name. Do not use abbreviations or structural formulas[6].
-
Categorization: Clearly mark the tag with "Nitrogenous Organic Waste" and indicate the exact solvent composition (e.g., "5% Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate in 95% Ethyl Acetate").
-
Storage: Place the container in a designated secondary containment bin, away from UV light and heat sources.
-
Validation Check: Cross-reference the physical label against your laboratory's digital EHS inventory system. Ensure the accumulation start date is clearly visible and does not exceed the 6-month regulatory limit[6].
Emergency Spill Response Workflow
In the event of an accidental release, immediate and methodical action is required to prevent respiratory exposure and surface contamination.
Fig 2: Step-by-step spill response workflow for quinoxaline derivative containment.
Spill Containment Execution
-
Isolation: Evacuate non-essential personnel. Ensure the fume hood sash is lowered or room ventilation is maximized.
-
PPE Donning: Equip double nitrile gloves, chemical splash goggles, and a particulate respirator (N95 or P100) if the compound is in a dry powder form[7].
-
Causality: Quinoxaline powders carry a risk of pneumoconiosis-like symptoms if fine particulates penetrate deep lung tissue[7].
-
-
Containment (Solid): Do NOT use compressed air or dry brushing, which aerosolizes the compound. Lightly mist the powder with a compatible solvent (e.g., ethanol) to bind the dust, then sweep it up using non-sparking tools[8].
-
Containment (Liquid): Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Avoid using combustible materials like paper towels for large spills.
-
Decontamination Validation Check: After removing the bulk material, wash the surface with a soap and water solution, followed by an ethanol wipe. Shine a UV light (if applicable, as many quinoxalines fluoresce) over the spill area to validate that zero residual chemical remains.
References
- Title: New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation Source: MDPI / ResearchGate URL
- Title: Quinoxaline SDS Source: ECHEMI URL
- Title: Quinoxaline Safety Data Sheet Source: Apollo Scientific URL
- Title: Hazardous Waste Land Treatment Source: EPA NEPIS URL
- Title: Hazardous Materials Management Manual Source: Ohio University URL
- Title: AK Scientific Safety Data Sheet (Quinoxaline Derivatives)
- Title: Chemical Waste Source: USC Environmental Health & Safety URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. aksci.com [aksci.com]
- 4. ohio.edu [ohio.edu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
